molecular formula C5H8O5 B144818 (4S)-4,5-dihydroxy-2-oxopentanoic acid CAS No. 53857-83-3

(4S)-4,5-dihydroxy-2-oxopentanoic acid

Cat. No.: B144818
CAS No.: 53857-83-3
M. Wt: 148.11 g/mol
InChI Key: UQIGQRSJIKIPKZ-VKHMYHEASA-N
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Description

(4S)-4,5-Dihydroxy-2-oxopentanoic acid (DHOP), also known as 2-keto-3-deoxy-D-xylonic acid or 3-deoxy-D-pentulosonic acid, is a chiral α-keto acid with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol . This compound is a critical intermediate in the biosynthesis of various natural products, most notably clavalanine and echinocandin antibiotics . Its (4S)-stereochemistry is crucial for its biological activity and specific interactions with enzymatic targets . In scientific research, this compound serves as a valuable substrate for studying enzymatic mechanisms and metabolic pathways. It can be synthesized enzymatically via aldolase-transaminase cascades using glycolaldehyde and pyruvate as substrates . In Saccharomyces cerevisiae , it is produced from D-xylose through an oxidative pathway involving D-xylose dehydrogenase (XylB) and D-xylonate dehydratase (XylD) . The compound's structure, featuring a ketone group at C2 and hydroxyl groups at C4 and C5, allows for hydrogen bonding and metal chelation, influencing its reactivity and stability . Researchers utilize this compound in biotechnological applications, including the development of engineered microbial strains for scalable production and the creation of multi-enzyme systems immobilized on nanoparticles to enhance reaction efficiency . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-4,5-dihydroxy-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGQRSJIKIPKZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282909
Record name (4S)-4,5-Dihydroxy-2-oxopentanoic acid
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53857-83-3
Record name (4S)-4,5-Dihydroxy-2-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53857-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4,5-Dihydroxy-2-oxopentanoic acid
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Foundational & Exploratory

Unraveling the Putative Biosynthetic Route to (4S)-4,5-dihydroxy-2-oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a chiral alpha-keto acid whose biosynthetic origins are not explicitly detailed in current metabolic maps. This technical guide synthesizes available biochemical knowledge to propose a plausible biosynthetic pathway for this molecule. Drawing from established routes of L-threonine catabolism and the known catalytic activities of hydroxylating enzymes, we delineate a hypothetical pathway commencing from the common metabolite 2-oxobutanoate. This document provides a theoretical framework intended to stimulate further research into the metabolism of this and related small molecules. While direct experimental evidence for this pathway is pending, the proposed enzymatic steps are grounded in known biochemical transformations, offering a scientifically sound basis for investigation.

Introduction: The Metabolic Context

While a dedicated biosynthetic pathway for this compound has not been formally elucidated, its structural features suggest a likely origin from the catabolism of L-threonine, an essential amino acid. In many organisms, L-threonine is degraded into smaller carbon skeletons that can enter central metabolism. A key intermediate in several of these degradative pathways is 2-oxobutanoate (also known as alpha-ketobutyrate). We hypothesize that this compound arises from the sequential hydroxylation of 2-oxobutanoate.

Established L-Threonine Catabolic Pathways: The Precursor's Origin

There are three primary pathways for L-threonine degradation that lead to the formation of key metabolic intermediates. Understanding these provides the foundation for our proposed biosynthetic route to this compound.

L-Threonine Dehydrogenase Pathway

In many bacteria and mammals, L-threonine is first oxidized by L-threonine 3-dehydrogenase to 2-amino-3-oxobutyrate. This intermediate is then cleaved by 2-amino-3-oxobutyrate CoA ligase into glycine and acetyl-CoA.

threonine_dehydrogenase_pathway L_Threonine L-Threonine Amino_Oxobutyrate 2-Amino-3-oxobutyrate L_Threonine->Amino_Oxobutyrate L-Threonine 3-dehydrogenase Glycine Glycine Amino_Oxobutyrate->Glycine 2-Amino-3-oxobutyrate CoA ligase Acetyl_CoA Acetyl-CoA Amino_Oxobutyrate->Acetyl_CoA 2-Amino-3-oxobutyrate CoA ligase

Figure 1: L-Threonine Dehydrogenase Pathway.
L-Threonine Dehydratase Pathway

Alternatively, L-threonine can be deaminated by L-threonine dehydratase (also known as L-serine dehydratase) to yield 2-oxobutanoate and ammonia. This is a key pathway in both prokaryotes and eukaryotes.

threonine_dehydratase_pathway L_Threonine L-Threonine Oxobutanoate 2-Oxobutanoate L_Threonine->Oxobutanoate L-Threonine dehydratase Ammonia NH3 L_Threonine->Ammonia

Figure 2: L-Threonine Dehydratase Pathway.
L-Threonine Aldolase Pathway

A third route involves the cleavage of L-threonine by L-threonine aldolase into glycine and acetaldehyde.

threonine_aldolase_pathway L_Threonine L-Threonine Glycine Glycine L_Threonine->Glycine L-Threonine aldolase Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde L-Threonine aldolase

Figure 3: L-Threonine Aldolase Pathway.

Proposed Biosynthetic Pathway for this compound

Based on the generation of 2-oxobutanoate from L-threonine, we propose a two-step hydroxylation sequence to produce this compound. This hypothetical pathway relies on the action of non-heme iron-dependent dioxygenases, a versatile class of enzymes known to catalyze the hydroxylation of a wide range of substrates, including alpha-keto acids.

Step 1: Hydroxylation of 2-Oxobutanoate to 4-hydroxy-2-oxopentanoate

The initial step is the proposed hydroxylation of 2-oxobutanoate at the C4 position to yield 4-hydroxy-2-oxopentanoate. This reaction could be catalyzed by an α-ketoglutarate-dependent dioxygenase. These enzymes utilize α-ketoglutarate as a co-substrate, which is decarboxylated to succinate during the reaction, providing the reducing equivalents for the activation of molecular oxygen.

Step 2: Diastereoselective Hydroxylation to this compound

The second proposed step involves the hydroxylation of the terminal methyl group (C5) of 4-hydroxy-2-oxopentanoate to produce this compound. This reaction would also likely be catalyzed by an α-ketoglutarate-dependent dioxygenase or a related hydroxylase, which would impart the specific (4S) stereochemistry. The stereoselectivity of such enzymes is a well-documented phenomenon.

hypothetical_pathway cluster_threonine L-Threonine Catabolism cluster_hypothetical Hypothetical Pathway L_Threonine L-Threonine Oxobutanoate 2-Oxobutanoate L_Threonine->Oxobutanoate L-Threonine dehydratase Hydroxyoxopentanoate 4-hydroxy-2-oxopentanoate Oxobutanoate->Hydroxyoxopentanoate Hydroxylase (e.g., α-KG dependent dioxygenase) Dihydroxyoxopentanoate (4S)-4,5-dihydroxy- 2-oxopentanoic acid Hydroxyoxopentanoate->Dihydroxyoxopentanoate Hydroxylase (stereoselective)

Figure 4: Proposed Biosynthetic Pathway.

Key Enzyme Classes Implicated in the Hypothetical Pathway

The plausibility of this proposed pathway hinges on the existence and substrate specificity of suitable hydroxylating enzymes.

α-Ketoglutarate-Dependent Dioxygenases

This superfamily of non-heme iron enzymes is a strong candidate for catalyzing the proposed hydroxylation steps. They are known to act on a wide variety of substrates and are involved in processes such as amino acid metabolism, DNA repair, and secondary metabolite biosynthesis. Their catalytic cycle involves the binding of Fe(II), α-ketoglutarate, and the primary substrate, followed by the activation of molecular oxygen to form a highly reactive ferryl intermediate that performs the hydroxylation.

Other Potential Hydroxylases

While α-ketoglutarate-dependent dioxygenases are the most likely candidates, other classes of hydroxylases, such as flavin-dependent monooxygenases or cytochrome P450 monooxygenases, could potentially catalyze these transformations, depending on the specific organism and metabolic context.

Proposed Experimental Workflow for Pathway Validation

Validating this hypothetical pathway requires a multi-faceted approach. The following experimental workflow is proposed for researchers interested in investigating the biosynthesis of this compound.

experimental_workflow Start Hypothesis: This compound is derived from L-threonine Isotope_Labeling Isotope Labeling Studies: Feed organism with ¹³C-labeled L-threonine Start->Isotope_Labeling Metabolite_Analysis Metabolite Analysis: LC-MS/MS or GC-MS to detect labeled (4S)-4,5-dihydroxy- 2-oxopentanoic acid Isotope_Labeling->Metabolite_Analysis Enzyme_Assays Enzyme Assays: Incubate cell-free extracts with 2-oxobutanoate and cofactors (Fe(II), α-KG, O₂) Metabolite_Analysis->Enzyme_Assays Product_Identification Product Identification: Analyze for the formation of 4-hydroxy-2-oxopentanoate and This compound Enzyme_Assays->Product_Identification Gene_Identification Candidate Gene Identification: Bioinformatic search for hydroxylase genes in the organism's genome Product_Identification->Gene_Identification Gene_Knockout Gene Knockout/Expression: Create knockout mutants of candidate genes and analyze for loss of product formation. Overexpress genes to confirm function. Gene_Identification->Gene_Knockout Pathway_Validation Pathway Validation Gene_Knockout->Pathway_Validation

Figure 5: Experimental Validation Workflow.

Quantitative Data: A Call for Future Research

As the proposed pathway is hypothetical, no quantitative data, such as enzyme kinetics or metabolite concentrations, are currently available. The generation of such data will be a critical component of future research aimed at validating and characterizing this biosynthetic route. Key quantitative parameters to be determined would include:

ParameterDescription
Enzyme Kinetics (Km, kcat) To determine the substrate affinity and turnover rate of the putative hydroxylases for 2-oxobutanoate and 4-hydroxy-2-oxopentanoate.
Metabolite Flux Analysis To quantify the flow of carbon from L-threonine to this compound under various physiological conditions.
In vivo Concentrations To measure the intracellular and extracellular concentrations of the proposed intermediates and the final product.

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, biosynthetic pathway for this compound, originating from the catabolism of L-threonine via the intermediate 2-oxobutanoate. The proposed pathway relies on the activity of hydroxylating enzymes, with α-ketoglutarate-dependent dioxygenases being the most probable candidates. The provided experimental workflow offers a roadmap for the validation and characterization of this pathway.

Future research in this area should focus on the identification and characterization of the specific enzymes involved, the elucidation of the regulatory mechanisms governing this pathway, and the assessment of its physiological role. The potential biological activity of this compound, for instance in cell signaling or as a metabolic intermediate, remains an intriguing area for exploration. The insights gained from such studies will not only enhance our understanding of microbial and potentially higher organismal metabolism but may also open avenues for the bio-based production of this and other valuable chiral molecules.

An In-Depth Technical Guide on the Biochemical Properties of (4S)-4,5-dihydroxy-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid, a five-carbon alpha-keto acid, is a chiral molecule with potential significance in various metabolic pathways. While direct research on this specific stereoisomer is limited, its structural similarity to key intermediates in carbohydrate metabolism, such as those in the glucuronic acid pathway and ascorbic acid biosynthesis, suggests its potential involvement in related enzymatic transformations. This technical guide provides a comprehensive overview of the predicted biochemical properties of this compound, drawing upon data from analogous and well-characterized metabolic pathways and enzymes. This document outlines a plausible metabolic context, presents representative quantitative data from homologous systems in structured tables, details relevant experimental protocols, and provides visualizations of pertinent biochemical pathways and experimental workflows.

Introduction

Alpha-keto acids are crucial intermediates in the metabolism of amino acids and carbohydrates. Their diverse functionalities make them pivotal points in cellular biochemistry, acting as precursors for biosynthesis, as signaling molecules, and as key players in energy metabolism. This compound, with its stereospecific hydroxyl groups and a reactive alpha-keto acid moiety, presents an intriguing subject for biochemical investigation. Its structural resemblance to L-xylulose and 2-keto-L-gulonate suggests that it may be a substrate for reductases and dehydrogenases involved in pentose and ascorbate metabolism. Understanding the biochemical behavior of this molecule could provide insights into novel metabolic routes and potential targets for therapeutic intervention.

Plausible Metabolic Pathway

Based on its structure, this compound is hypothesized to be an intermediate in a pathway analogous to the glucuronic acid pathway, which is involved in the synthesis of ascorbic acid in many species. In this proposed pathway, a precursor such as D-glucuronic acid could be metabolized to yield various pentose and keto-acid intermediates. This compound could be formed via the action of a dehydrogenase or an aldolase and could subsequently be a substrate for a reductase, leading to the formation of a polyol.

Metabolic_Pathway_of_4S_4_5_dihydroxy_2_oxopentanoic_acid Precursor_Metabolite D-Glucuronic Acid (or similar precursor) Enzyme_A Dehydrogenase/Aldolase Precursor_Metabolite->Enzyme_A Intermediate_1 Keto-acid Intermediate Target_Molecule (4S)-4,5-dihydroxy- 2-oxopentanoic acid Intermediate_1->Target_Molecule Further enzymatic steps Enzyme_B L-Xylulose Reductase (or analogous enzyme) Target_Molecule->Enzyme_B Product (2S,4S)-2,4,5-trihydroxypentanoic acid Enzyme_A->Intermediate_1 Enzyme_B->Product

Figure 1: Proposed metabolic pathway involving this compound.

Quantitative Data from Homologous Systems

Direct kinetic data for enzymes acting on this compound are not currently available in the literature. However, by examining enzymes that catalyze reactions with structurally similar substrates, we can infer potential enzymatic activities and affinities. The following tables summarize kinetic parameters for L-xylulose reductase and 2-keto-L-gulonate reductase, which are plausible candidates for the metabolism of our target molecule.

EnzymeSubstrateKm (mM)Vmax or kcatCoenzymeOrganismReference
L-Xylulose ReductaseL-Xylulose25650 U/mgNADPHAspergillus niger[1]
L-Xylulose ReductaseL-XyluloseHigh (not saturated)-NADPHNeurospora crassa[2]
2-Keto-L-gulonate Reductase (GluD)2-Keto-L-gulonate25.321.4 s-1NADPHAspergillus niger[3]
Aldo-keto reductase (Vv2KGR)2-Keto-L-gulonate0.704.18 s-1NADPHVitis vinifera[4]
Aldo-keto reductase (Vv2KGR)2-Keto-L-gulonate1.561-NADHVitis vinifera[4]

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax/kcat) for Reductases Acting on Structurally Similar Substrates.

EnzymeInhibitorKi (mM)Type of InhibitionSubstrateOrganismReference
Data Not Available------

Experimental Protocols

To facilitate the study of this compound and its interaction with potential enzymes, the following detailed experimental protocols are provided. These are adapted from established methods for similar enzymes and substrates.

Protocol for Heterologous Expression and Purification of a Recombinant Reductase

This protocol describes the expression of a His-tagged reductase in E. coli and its subsequent purification, a common strategy for obtaining large quantities of a specific enzyme for characterization.

Protein_Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification Transformation Transform E. coli with expression plasmid Culture Grow E. coli culture to mid-log phase Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elute His-tagged protein with imidazole gradient IMAC->Elution Dialysis Dialysis to remove imidazole and buffer exchange Elution->Dialysis Characterization Characterization Dialysis->Characterization Purified Enzyme

Figure 2: Workflow for recombinant protein expression and purification.

Methodology:

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression plasmid containing the gene for the target reductase with an N- or C-terminal polyhistidine tag.

  • Cell Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare the enzyme for storage at -80°C.

Protocol for a Kinetic Assay of a Reductase Acting on an Alpha-Keto Acid

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of a reductase that uses NAD(P)H as a cofactor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm as NAD(P)H is oxidized.

Methodology:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0), the coenzyme (NADPH or NADH, at a concentration well above its Km, e.g., 200 µM), and the purified enzyme at a fixed concentration.

  • Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. Initiate the reaction by adding the substrate, this compound, at varying concentrations.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v0).

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Enzyme_Kinetic_Assay_Workflow Prepare_Reagents Prepare buffer, coenzyme, and enzyme solutions Setup_Reaction Mix reagents in cuvette and equilibrate temperature Prepare_Reagents->Setup_Reaction Initiate_Reaction Add substrate to start the reaction Setup_Reaction->Initiate_Reaction Measure_Absorbance Monitor absorbance change at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Determine initial reaction velocities (v₀) Measure_Absorbance->Calculate_Rates Plot_Data Plot v₀ versus substrate concentration Calculate_Rates->Plot_Data Analyze_Data Fit data to Michaelis-Menten equation to find Km and Vmax Plot_Data->Analyze_Data

Figure 3: General workflow for an enzyme kinetic assay.

Conclusion

While this compound remains a relatively uncharacterized molecule, its structural features strongly suggest a role in metabolic pathways related to carbohydrate metabolism. By leveraging our understanding of homologous pathways and enzymes, this guide provides a foundational framework for initiating research into its biochemical properties. The proposed metabolic context, representative kinetic data, and detailed experimental protocols offer a starting point for scientists and drug development professionals to explore the significance of this intriguing alpha-keto acid. Further research, including the chemical synthesis of the compound, expression and characterization of candidate enzymes, and metabolomic studies, will be crucial to fully elucidate its biological function and potential applications.

References

The Role of (4S)-4,5-dihydroxy-2-oxopentanoic acid in Ascorbate Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzyme cofactor in most living organisms. Its degradation, or catabolism, is a critical process for maintaining cellular homeostasis and recycling its breakdown products. While the primary pathways of ascorbate catabolism in plants and mammals leading to the formation of oxalate and threonate are well-documented, emerging research has unveiled alternative pathways, particularly in microorganisms, that involve novel C5 intermediates. This technical guide provides an in-depth exploration of the function of one such putative intermediate, (4S)-4,5-dihydroxy-2-oxopentanoic acid, in the broader context of ascorbate catabolism. Drawing from current scientific literature, this document summarizes the key enzymatic steps, presents quantitative data, details relevant experimental protocols, and visualizes the intricate biochemical pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the nuances of ascorbate metabolism and its potential therapeutic implications.

Introduction to Ascorbate Catabolism

The catabolism of L-ascorbic acid is initiated by its oxidation to the unstable dehydroascorbic acid (DHA). DHA can be recycled back to ascorbate or undergo irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG)[1]. DKG stands as a crucial branch-point intermediate, leading to different metabolic fates depending on the organism and cellular conditions[2].

In plants, the primary fate of DKG involves cleavage to form L-threonate and oxalate[2]. However, studies in bacteria, such as Ralstonia eutropha H16, have revealed a more complex pathway involving a series of enzymatic transformations of DKG, leading to the formation of various C5 sugar acids that can be funneled into central metabolism[3][4][5]. It is within this context of C5 intermediate formation that the potential role of this compound is considered.

The Emergence of C5 Intermediates in Ascorbate Catabolism

While not as ubiquitously documented as the C4 and C2 products, the formation of C5 intermediates from ascorbate breakdown has been observed. A key discovery in this area is the bacterial ascorbate catabolic pathway in Ralstonia eutropha, which proceeds through the following key steps after the formation of 2,3-diketo-L-gulonate (DKG)[3][5]:

  • Benzilic Acid Rearrangement: DKG undergoes an unprecedented enzyme-catalyzed benzilic acid rearrangement to form 2-carboxy-L-lyxonolactone.

  • Lactone Hydrolysis: The lactone ring of 2-carboxy-L-lyxonolactone is hydrolyzed to yield 2-carboxy-L-lyxonate.

  • Oxidative Decarboxylation: 2-carboxy-L-lyxonate is decarboxylated to produce the C5 sugar acid, L-lyxonate.

  • Further Metabolism: L-lyxonate is then further metabolized to enter the central metabolic pathways, ultimately leading to α-ketoglutarate.

Another significant C5 intermediate identified is 2-oxo-l-threo-pentonate (also known as '2-keto-l-xylonate'), which is formed via the oxidative decarboxylation of DKG in the presence of reactive oxygen species[6][7][8].

The Putative Role of this compound

Direct evidence for the involvement of this compound as a specific intermediate in ascorbate catabolism is currently limited in the published literature. However, based on the established formation of other C5 hydroxy- and oxo-pentanoic acids, its role can be hypothesized.

This compound is structurally similar to the identified C5 intermediates. It is plausible that it could be:

  • An isomer or alternative name for a known intermediate.

  • A downstream metabolite of 2-oxo-l-threo-pentonate or L-lyxonate.

  • The product of an alternative, yet to be fully characterized, enzymatic cleavage or rearrangement of a C6 precursor like DKG.

Further research, including metabolomic studies and enzymatic assays with purified enzymes from organisms with diverse ascorbate catabolic pathways, is necessary to definitively establish the presence and function of this compound in this metabolic network.

Quantitative Data in Ascorbate Catabolism

Quantitative analysis of the intermediates and enzymatic activities in ascorbate catabolism is crucial for understanding the flux and regulation of these pathways. The following table summarizes representative quantitative data from the literature.

ParameterOrganism/SystemValueReference
Enzyme Kinetics
Ascorbate Oxidase ActivityRice SeedlingsVaries by genotype[9]
Ascorbate Peroxidase ActivityRice SeedlingsVaries by genotype[9]
Monodehydroascorbate Reductase ActivityRice SeedlingsVaries by genotype[9]
Dehydroascorbate Reductase ActivityRice SeedlingsVaries by genotype[9]
Metabolite Concentrations
2,3-diketo-L-gulonate from DHARat blood circulationRapid conversion (t1/2 < 1 min)[10]
Urinary excretion of 2,3-DKG after DHA administrationRats55% of administered DHA[10]
Urinary excretion of Ascorbate after DHA administrationRats31% of administered DHA[10]

Experimental Protocols

General Protocol for Quantitative Analysis of Ascorbate and its Degradation Products by HPLC-MS

This protocol provides a general framework for the analysis of ascorbate and its metabolites, which can be adapted for the detection and quantification of C5 intermediates like this compound.

Objective: To separate, identify, and quantify L-ascorbic acid, dehydroascorbic acid, 2,3-diketo-L-gulonate, and other potential degradation products in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably a triple quadrupole for targeted analysis.

  • Reversed-phase C18 column or a mixed-mode column suitable for polar analytes[11].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standards for all analytes of interest.

  • Sample extraction buffer (e.g., metaphosphoric acid solution).

Procedure:

  • Sample Preparation:

    • Homogenize biological samples (e.g., cell cultures, tissue extracts) in ice-cold extraction buffer to stabilize ascorbate and its metabolites.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet proteins and cell debris.

    • Filter the supernatant through a 0.22 µm filter before HPLC-MS analysis.

  • HPLC Separation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run a gradient elution to separate the compounds of interest. A typical gradient might start with a high aqueous phase and gradually increase the organic phase.

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode, as organic acids are readily deprotonated.

    • For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Develop MRM transitions for each target analyte using authentic standards.

  • Quantification:

    • Construct a calibration curve for each analyte using serial dilutions of the authentic standards.

    • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

General Enzyme Assay Protocol for Ascorbate Oxidase

This protocol measures the activity of ascorbate oxidase, a key enzyme in the initial step of ascorbate catabolism.

Objective: To determine the rate of ascorbate oxidation catalyzed by ascorbate oxidase.

Principle: The assay is based on monitoring the decrease in absorbance at 265 nm as L-ascorbate is oxidized[9].

Materials:

  • UV-Vis spectrophotometer or microplate reader capable of reading at 265 nm.

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 5.6).

  • L-ascorbic acid solution (substrate), freshly prepared.

  • Enzyme extract or purified ascorbate oxidase.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette or a UV-transparent microplate well by adding the reaction buffer and the enzyme sample.

  • Initiate the reaction by adding the L-ascorbic acid solution.

  • Immediately start monitoring the decrease in absorbance at 265 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the rate of change in absorbance (ΔA/min).

  • Use the molar extinction coefficient of L-ascorbate (ε = 14.3 mM⁻¹ cm⁻¹) to calculate the enzyme activity in units (µmol of ascorbate oxidized per minute).

Visualization of Ascorbate Catabolism Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the known and putative pathways of ascorbate catabolism.

Ascorbate_Catabolism_Overview Ascorbate L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA Oxidation DHA->Ascorbate Reduction DKG 2,3-Diketo-L-gulonate (DKG) DHA->DKG Irreversible Hydrolysis Plant_Products Plant Catabolism (Oxalate, L-Threonate) DKG->Plant_Products Cleavage Bacterial_Products Bacterial Catabolism (C5 Intermediates) DKG->Bacterial_Products Rearrangement/ Decarboxylation

Caption: Overview of Ascorbate Catabolism.

Bacterial_Ascorbate_Catabolism cluster_main Bacterial Pathway in Ralstonia eutropha cluster_alternative Oxidative Decarboxylation DKG 2,3-Diketo-L-gulonate (DKG) Carboxy_Lactone 2-carboxy-L-lyxonolactone DKG->Carboxy_Lactone Benzilic Acid Rearrangement Oxo_Pentonate 2-oxo-l-threo-pentonate (C5) DKG->Oxo_Pentonate Oxidative Decarboxylation (via ROS) Carboxy_Lyxonate 2-carboxy-L-lyxonate Carboxy_Lactone->Carboxy_Lyxonate Lactone Hydrolysis L_Lyxonate L-Lyxonate (C5) Carboxy_Lyxonate->L_Lyxonate Oxidative Decarboxylation Alpha_KG α-Ketoglutarate L_Lyxonate->Alpha_KG Further Metabolism Putative_Intermediate This compound (C5) (Putative) Oxo_Pentonate->Putative_Intermediate Further Metabolism?

Caption: Bacterial Ascorbate Catabolism Pathways.

Conclusion and Future Directions

The catabolism of L-ascorbic acid is a multifaceted process with pathways that vary across different biological kingdoms. While the formation of oxalate and threonate in plants is well-established, the discovery of alternative pathways in bacteria, characterized by the formation of C5 intermediates, has opened new avenues of research. The putative role of this compound within this framework remains to be elucidated. Future research should focus on:

  • Metabolomic Profiling: Utilizing advanced analytical techniques like high-resolution mass spectrometry to screen for this compound and other novel C5 intermediates in various organisms under different physiological conditions.

  • Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the synthesis and further metabolism of C5 sugar acids derived from ascorbate.

  • Functional Studies: Investigating the biological significance of these alternative catabolic pathways and their intermediates in cellular signaling, stress response, and as potential targets for therapeutic intervention.

A deeper understanding of the complete landscape of ascorbate catabolism will undoubtedly provide valuable insights into cellular metabolism and may reveal novel strategies for drug development and the enhancement of nutritional value in crops.

References

(4S)-4,5-dihydroxy-2-oxopentanoic acid: An Undiscovered Moiety in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific databases and literature reveals a significant lack of information on the discovery, isolation, and biological characterization of (4S)-4,5-dihydroxy-2-oxopentanoic acid. This specific stereoisomer of dihydroxy-2-oxopentanoic acid appears to be an uncharacterized molecule, with no detailed experimental protocols, quantitative data, or established biological functions reported.

While the broader class of hydroxy- and dihydroxy-pentanoic acid derivatives has been a subject of scientific inquiry, information directly pertaining to the this compound isomer is conspicuously absent. Searches for its discovery, methods of isolation from natural sources, or synthetic routes have not yielded any specific publications. Consequently, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and associated signaling pathways—cannot be fulfilled at this time.

For context, related but structurally distinct compounds have been identified and studied. For instance, 4-hydroxy-2-oxopentanoic acid is a known metabolite, formed by the decarboxylation of 4-oxalocrotonate. Its degradation is mediated by 4-hydroxy-2-oxovalerate aldolase, yielding acetaldehyde and pyruvate. However, this compound lacks the second hydroxyl group present in the molecule of interest.

The absence of dedicated research on this compound suggests several possibilities: the compound may be a transient metabolic intermediate that has yet to be isolated and characterized, it may not be naturally occurring, or it may have been synthesized as part of a larger chemical library but not individually reported or studied.

Due to the lack of available data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The creation of such a technical guide would necessitate novel primary research to first discover, isolate or synthesize, and then characterize the biological activity of this compound. At present, this foundational information does not appear to exist in the public scientific domain.

An In-depth Technical Guide on the Structural Elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established analytical techniques and predictive modeling. It serves as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel keto-acids. This guide details the expected outcomes from spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides standardized experimental protocols.

Introduction

This compound is a chiral α-keto acid containing two hydroxyl groups. Its structure suggests potential roles in various biological pathways, making it a molecule of interest for drug development and metabolic research. Accurate structural confirmation is the cornerstone of any chemical and biological investigation. This guide presents a structured workflow for the complete structural elucidation of this compound, from initial characterization to stereochemical assignment.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are derived from computational models and provide a baseline for experimental verification.

PropertyPredicted Value
Molecular FormulaC₅H₈O₅
Molecular Weight148.11 g/mol
Monoisotopic Mass148.0372 Da
XLogP3-1.7
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Solvent suppression techniques may be necessary if using D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • 2D NMR Acquisition:

    • Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin systems.

    • Perform Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond ¹H-¹³C correlations.

    • Perform Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting spin systems.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3.1.2. Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

PositionPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (Hz)
H3a~2.9 - 3.1dd1HJ = ~17, ~7
H3b~3.1 - 3.3dd1HJ = ~17, ~5
H4~4.0 - 4.2m1H
H5a~3.5 - 3.7dd1HJ = ~11, ~6
H5b~3.7 - 3.9dd1HJ = ~11, ~4
4-OHBroad singlet1H
5-OHBroad singlet1H
COOHBroad singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts

PositionPredicted δ (ppm)
C1 (COOH)~165 - 170
C2 (C=O)~195 - 200
C3 (CH₂)~45 - 50
C4 (CH-OH)~70 - 75
C5 (CH₂-OH)~65 - 70
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on fragmentation patterns.

3.2.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Ionization: Electrospray ionization (ESI) is recommended for this polar molecule, run in both positive and negative ion modes.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Acquisition:

    • Acquire full scan MS spectra to determine the m/z of the molecular ion.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a fragmentation spectrum.

3.2.2. Expected Mass Spectrometry Data and Interpretation

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 149.0445. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 147.0299.

  • Fragmentation Analysis: The fragmentation pattern will be key to confirming the connectivity. Common fragmentation pathways for α-keto acids and polyols include:

    • Loss of water (H₂O, 18 Da) from the hydroxyl groups.

    • Loss of formic acid (HCOOH, 46 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.

    • Cleavage of the C-C bonds adjacent to the carbonyl and hydroxyl groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺149.0445
[M+Na]⁺171.0264
[M-H]⁻147.0299

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G Figure 1: Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification HRMS High-Resolution MS Purification->HRMS Sample NMR 1D & 2D NMR Purification->NMR Sample MolecularFormula Determine Molecular Formula HRMS->MolecularFormula Connectivity Establish Connectivity NMR->Connectivity MolecularFormula->Connectivity Stereochemistry Assign Stereochemistry Connectivity->Stereochemistry FinalStructure This compound Stereochemistry->FinalStructure

Caption: A flowchart detailing the key stages of structural elucidation.

HMBC Correlation Pathway

This diagram illustrates the key expected HMBC correlations that would be used to piece together the carbon skeleton of the molecule.

G Figure 2: Key Predicted HMBC Correlations C1 C1 (COOH) C2 C2 (C=O) C3 C3 (CH2) C4 C4 (CH-OH) C5 C5 (CH2-OH) H3 H3 H3->C1 H3->C2 H3->C4 H4 H4 H4->C2 H4->C3 H4->C5 H5 H5 H5->C3 H5->C4

Caption: Expected long-range proton-carbon correlations.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. This guide provides the necessary experimental protocols and predictive data to confidently determine its chemical structure. The combination of high-resolution mass spectrometry and a suite of NMR experiments will enable the unambiguous assignment of the molecular formula, connectivity, and stereochemistry, thereby facilitating further investigation into its biological significance.

Uncharted Territory: The Elusive Natural Sources of (4S)-4,5-dihydroxy-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and biochemical databases reveals a significant knowledge gap surrounding the natural occurrence and biological role of (4S)-4,5-dihydroxy-2-oxopentanoic acid. Despite its defined chemical structure, this molecule remains largely uncharacterized in the natural world, presenting a challenge for researchers, scientists, and drug development professionals seeking to understand its potential significance. This technical guide summarizes the current state of knowledge, or lack thereof, and outlines potential avenues for future investigation.

Currently, there is a conspicuous absence of published data detailing specific natural sources of this compound. Extensive searches of chemical and biological databases, including PubChem and KEGG, do not yield entries that describe its isolation from plant, microbial, or animal origins. While PubChem lists it as a metabolite of the bacterium Escherichia coli, this information is not substantiated with direct experimental evidence or links to specific metabolic pathways within the organism. This lack of data prevents the compilation of quantitative information regarding its abundance in any natural source.

The Quest for a Metabolic Context

The biosynthetic and metabolic pathways that might involve this compound are also presently unknown. Investigations into related keto acid and polyhydroxy acid metabolic pathways have not revealed its presence as an intermediate or a final product. The broad substrate specificity of certain enzyme classes, such as aldo-keto reductases and aldolases, suggests the theoretical possibility of its enzymatic synthesis. However, no specific enzyme has been identified to catalyze the formation of this particular dihydroxy-keto acid.

The following diagram illustrates a generalized theoretical pathway for the formation of a 2-keto acid, which could potentially be adapted for the synthesis of this compound, although this remains speculative.

theoretical_pathway Precursor Pentose Phosphate Pathway Intermediate Intermediate1 Dehydrogenation Precursor->Intermediate1 Enzyme 1 (e.g., Dehydrogenase) Intermediate2 Hydroxylation Intermediate1->Intermediate2 Enzyme 2 (e.g., Hydroxylase) Product (4S)-4,5-dihydroxy- 2-oxopentanoic acid Intermediate2->Product Enzyme 3 (e.g., Isomerase)

Caption: A hypothetical enzymatic pathway for the synthesis of this compound.

Methodological Hurdles and Future Directions

The absence of established experimental protocols for the extraction, isolation, and quantification of this compound is a direct consequence of its elusive nature. Standard metabolomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS), could potentially detect this compound in complex biological samples. However, without a known source or a chemical standard, its identification and validation are significant challenges.

A potential workflow for the discovery and characterization of this molecule is outlined below.

discovery_workflow cluster_prospecting Bio-prospecting cluster_analysis Analytical Phase cluster_validation Validation Source Selection of Potential Microbial/Plant Sources Extraction Broad Metabolite Extraction Source->Extraction Screening Untargeted Metabolomic Screening (LC-MS) Extraction->Screening Identification Putative Identification (Mass and Fragmentation) Screening->Identification Synthesis Chemical Synthesis of Standard Identification->Synthesis Requires Synthesis Confirmation Structural Confirmation (NMR, HRMS) Identification->Confirmation Synthesis->Confirmation

Caption: A proposed workflow for the discovery and validation of this compound.

Conclusion

An In-depth Technical Guide on (4S)-4,5-dihydroxy-2-oxopentanoic Acid: A Key Intermediate in Bacterial Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Formula and Structure

The chemical formula for (4S)-4,5-dihydroxy-2-oxopentanoic acid is C₅H₈O₅ .

The structure of this compound is characterized by a five-carbon chain containing a carboxylic acid group at C1, a ketone group at C2, and two hydroxyl groups at C4 and C5. The stereochemistry at the C4 position is specified as 'S'.

Structural Representations:

  • SMILES: O=C(O)C(=O)C--INVALID-LINK--CO

  • InChI: InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1

  • InChIKey: UQIGQRSJIKIPKZ-VKHMYHEASA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 148.11 g/mol PubChem (Computed)
XLogP3 -1.7PubChem (Computed)
Hydrogen Bond Donors 4PubChem (Computed)
Hydrogen Bond Acceptors 5PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Exact Mass 148.03717335 g/mol PubChem (Computed)
Topological Polar Surface Area 94.8 ŲPubChem (Computed)

Biological Significance: The Autoinducer-2 (AI-2) Signaling Pathway

  • S-adenosylmethionine (SAM) , a common methyl donor in metabolic pathways, is converted to S-adenosylhomocysteine (SAH) .

  • The enzyme Pfs (5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase) cleaves SAH to produce S-ribosylhomocysteine and adenine.

  • The enzyme LuxS then converts S-ribosylhomocysteine into homocysteine and (4S)-4,5-dihydroxy-2,3-pentanedione (DPD) . It is in this enzymatic reaction that this compound is understood to be a key intermediate.

AI2_Signaling_Pathway DPD_ext (S)-DPD (AI-2) Lsr_transporter LsrA/C/D Transporter DPD_ext->Lsr_transporter DPD_int (S)-DPD (AI-2) Lsr_transporter->DPD_int LsrK LsrK (Kinase) DPD_int->LsrK ATP -> ADP pDPD Phospho-DPD LsrK->pDPD LsrR_inactive LsrR (Repressor) [Inactive] pDPD->LsrR_inactive Binds and Inactivates LsrR_active LsrR (Repressor) [Active] lsr_operon lsr Operon LsrR_active->lsr_operon Represses QS_genes Quorum Sensing Regulated Genes lsr_operon->QS_genes Expression Leads to

Bacterial Autoinducer-2 (AI-2) Signaling Pathway.

Experimental Protocols

Enzymatic Synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD)

While a specific protocol for the isolation of the transient this compound is not well-documented due to its instability, the enzymatic synthesis of its product, DPD, provides a relevant experimental context. This protocol is adapted from studies on the LuxS enzyme.

Objective: To enzymatically synthesize (S)-4,5-dihydroxy-2,3-pentanedione (DPD) from S-adenosylhomocysteine (SAH).

Materials:

  • Purified Pfs enzyme

  • Purified LuxS enzyme

  • S-adenosylhomocysteine (SAH)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system for analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined concentration of SAH (e.g., 1 mM), and purified Pfs enzyme.

  • First Enzymatic Step: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the conversion of SAH to S-ribosylhomocysteine.

  • Second Enzymatic Step: Add the purified LuxS enzyme to the reaction mixture.

  • Incubation: Continue the incubation at 37°C for a further period (e.g., 1-2 hours) to facilitate the conversion of S-ribosylhomocysteine to DPD.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the production of DPD.

Conclusion and Future Directions

(4S)-4,5-dihydroxy-2-oxopentanoic acid synonyms and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4S)-4,5-dihydroxy-2-oxopentanoic acid, a significant keto acid involved in microbial metabolism. This document outlines its chemical identity, including synonyms and CAS number, and delves into its role in the D-xylose degradation pathway.

Chemical Identity and Properties

This compound is a chiral organic compound with the molecular formula C₅H₈O₅. Its identity is crucial for researchers in the fields of biochemistry and drug development.

Table 1: Synonyms and CAS Number for this compound

AttributeValue
IUPAC Name This compound
CAS Number 53857-83-3
Synonyms 3-Deoxy-D-pentulosonic acid, 2-Keto-3-deoxy-D-xylonic acid, (S)-4,5-dihydroxy-2-oxopentanoic acid

Metabolic Significance: The Weimberg Pathway

This compound, also known as 3-Deoxy-D-pentulosonic acid, is a key intermediate in the Weimberg pathway, a metabolic route for the degradation of D-xylose observed in some microorganisms, notably bacteria of the Pseudomonas genus.[1] This pathway is of interest to researchers studying microbial metabolism and biofuel production.

The pathway begins with the oxidation of D-xylose and proceeds through a series of enzymatic reactions, culminating in the formation of pyruvate and glycolaldehyde from the cleavage of 3-deoxy-D-pentulosonic acid.[1]

Below is a diagram illustrating the core steps of the Weimberg pathway leading to and from this compound.

Weimberg_Pathway D-Xylose D-Xylose D-Xylonolactone D-Xylonolactone D-Xylose->D-Xylonolactone D-xylose dehydrogenase D-Xylonate D-Xylonate D-Xylonolactone->D-Xylonate Xylonolactonase 2-Keto-3-deoxy-D-xylonate This compound (3-Deoxy-D-pentulosonic acid) D-Xylonate->2-Keto-3-deoxy-D-xylonate D-xylonate dehydratase Pyruvate Pyruvate 2-Keto-3-deoxy-D-xylonate->Pyruvate 3-Deoxy-D-pentulosonate aldolase Glycolaldehyde Glycolaldehyde 2-Keto-3-deoxy-D-xylonate->Glycolaldehyde 3-Deoxy-D-pentulosonate aldolase

Caption: The Weimberg pathway for D-xylose degradation.

Experimental Protocols

Enzymatic Synthesis of D-Xylonate (a precursor):

An efficient method for the multigram synthesis of D-xylonate, the precursor to this compound in the Weimberg pathway, has been described. This chemoenzymatic process utilizes a recombinant xylose dehydrogenase from Caulobacter crescentus.

Key Methodological Steps:

  • Reaction Mixture: The reaction is typically carried out in an ammonium bicarbonate buffer (e.g., 10 mM, pH 8.0).

  • Substrates: D-xylose is used as the primary substrate, with acetaldehyde as a co-substrate for cofactor regeneration.

  • Enzymes: A cell-free extract containing overexpressed xylose dehydrogenase and a commercially available alcohol dehydrogenase are used.

  • Cofactor: NAD+ is required as a cofactor and is regenerated in situ.

  • pH Control: The pH of the reaction is maintained at 8.0 by the addition of a base (e.g., 8 M NaOH).

  • Product Isolation: The volatile buffer and byproducts can be removed by evaporation, simplifying product isolation.

Synthesis of 2-keto-3-deoxy-D-xylonate (an analogue):

A practical synthesis for the closely related 2-keto-3-deoxy-D-xylonate has been developed, which may be adaptable.[2]

Key Methodological Steps: [2]

  • Starting Materials: The synthesis starts with the reaction of the anion of ethyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxy phosphoryl) acetate with enantiopure glyceraldehyde acetonide.[2]

  • Intermediate Formation: This reaction yields O-silyl-enol esters.[2]

  • Deprotection: A global deprotection step is then carried out to yield the final product.[2]

Researchers aiming to synthesize this compound could potentially adapt these methodologies, for instance, by using the enzymatically synthesized D-xylonate as a starting material for subsequent chemical or enzymatic conversion steps. Further research into the specific D-xylonate dehydratase and 3-deoxy-D-pentulosonate aldolase enzymes from organisms known to possess the Weimberg pathway could lead to a complete enzymatic synthesis of the target molecule.

References

An In-depth Technical Guide to Enzymes Acting on (4S)-4,5-dihydroxy-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymes that metabolize (4S)-4,5-dihydroxy-2-oxopentanoic acid, a key intermediate in alternative sugar metabolism pathways. The document details the primary enzyme responsible for its conversion, presents quantitative kinetic data, outlines experimental protocols for its study, and illustrates its position within the relevant metabolic pathway.

Core Enzyme and Metabolic Pathway

The principal enzyme acting on this compound, more commonly known in literature as L-2-keto-3-deoxyarabinonate (L-KDA), is L-2-keto-3-deoxyarabinonate dehydratase (L-KdpD) (EC 4.2.1.43). This enzyme catalyzes the dehydration of L-KDA to produce α-ketoglutaric semialdehyde (KGSA).[1][2]

L-KdpD is a key component of the Weimberg pathway , an alternative route for L-arabinose metabolism found in certain bacteria, such as Azospirillum brasiliense and Herbaspirillum seropedicae.[3][4] This non-phosphorylative pathway converts L-arabinose into α-ketoglutarate, an intermediate of the central tricarboxylic acid (TCA) cycle. The pathway proceeds through the sequential action of several enzymes, with L-KdpD catalyzing the third step.[1][2]

The metabolic sequence involving L-KDA is as follows:

  • L-Arabinose is oxidized to L-arabino-γ-lactone.

  • L-arabino-γ-lactone is hydrolyzed to L-arabinonate.

  • L-arabinonate is dehydrated to form L-2-keto-3-deoxyarabinonate (L-KDA) .

  • L-KdpD then catalyzes the dehydration of L-KDA to α-ketoglutaric semialdehyde (KGSA) .

  • Finally, KGSA is oxidized to α-ketoglutarate, which enters the TCA cycle.

Below is a diagram illustrating the Weimberg pathway for L-arabinose metabolism.

Weimberg_Pathway cluster_pathway Weimberg Pathway for L-Arabinose Metabolism Arabinose L-Arabinose Arabinonolactone L-Arabino-γ-lactone Arabinose->Arabinonolactone L-arabinose 1-dehydrogenase Arabinonate L-Arabinonate Arabinonolactone->Arabinonate L-arabinolactonase LKDA This compound (L-KDA) Arabinonate->LKDA L-arabonate dehydratase KGSA α-Ketoglutaric Semialdehyde LKDA->KGSA L-KdpD (EC 4.2.1.43) AKG α-Ketoglutarate KGSA->AKG KGSA dehydrogenase TCA TCA Cycle AKG->TCA

Figure 1: The Weimberg pathway for L-arabinose metabolism.

Quantitative Enzyme Kinetic Data

The catalytic efficiency of L-KdpD from various bacterial sources has been characterized. The following table summarizes the key kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), for the dehydration of L-KDA. These enzymes exhibit a high degree of specificity for the L-stereoisomer of KDP.[2]

Enzyme SourceKM (mM)kcat (s-1)kcat/KM (s-1mM-1)
Cupriavidus necator (CnL-KdpD)1.8 ± 0.1104.0 ± 2.057.8
Herbaspirillum seropedicae (HsL-KdpD)2.5 ± 0.1134.0 ± 2.053.6
Pseudomonas saccharophila1.9125.065.8

Table 1: Kinetic parameters of various L-KdpD enzymes for the substrate L-KDA. Data were obtained from coupled spectrophotometric assays.[2]

Experimental Protocols

The characterization of L-KdpD activity requires specific methodologies for substrate synthesis and kinetic analysis. The following protocols are based on established methods in the literature.[2]

Chemoenzymatic Synthesis of L-KDA

A chemoenzymatic approach is employed to synthesize the L-KDA substrate from L-arabinose.

  • Oxidation of L-Arabinose: L-arabinose is oxidized to L-arabinonate using a gold catalyst (e.g., 0.5% Au/C) in an oxygen-saturated environment. The reaction is performed in an automatic titrator to maintain a constant pH of 8.0 at 50°C.

  • Dehydration to L-KDA: The resulting L-arabinonate is then enzymatically dehydrated to L-KDA using an appropriate dehydratase, such as L-arabonate dehydratase.

  • Purification: The synthesized L-KDA is purified from the reaction mixture using methods such as ion-exchange chromatography.

Kinetic Characterization of L-KdpD Activity

The activity of L-KdpD is determined using a coupled-enzyme spectrophotometric assay. This assay links the formation of the product, KGSA, to the reduction of NAD+, which can be monitored by the change in absorbance at 340 nm.

Assay Principle: L-KdpD converts L-KDA to KGSA. An auxiliary enzyme, α-ketoglutaric semialdehyde dehydrogenase (KGSADH), then immediately oxidizes KGSA to α-ketoglutarate, concomitantly reducing NAD+ to NADH. The rate of NADH formation is directly proportional to the activity of L-KdpD.

Assay_Workflow cluster_workflow Kinetic Assay Workflow LKDA L-KDA (Substrate) KGSA KGSA LKDA->KGSA Dehydration LKdpD L-KdpD (Enzyme of Interest) NADH NADH KGSA->NADH Oxidation KGSADH KGSADH (Auxiliary Enzyme) NAD NAD+ Spectro Monitor ΔA340nm NADH->Spectro

References

Metabolic Fate of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid (DHOP) is a polyhydroxy-α-keto acid whose metabolic fate in mammals has not been empirically determined. This technical guide synthesizes current knowledge on the metabolism of structurally analogous compounds, namely five-carbon keto-sugars and ascorbic acid, to propose a putative metabolic pathway for DHOP. Drawing parallels from the uronic acid pathway and ascorbic acid degradation, it is hypothesized that DHOP may undergo reduction, oxidation, or decarboxylation. This document provides a theoretical framework to stimulate further research, including detailed experimental protocols for investigating the metabolism of novel keto acids and interactive diagrams to visualize the proposed metabolic routes.

Introduction

This compound is a chiral molecule featuring a carboxylic acid, a ketone at the alpha position, and two hydroxyl groups. Its structural similarity to intermediates in carbohydrate metabolism suggests it may be processed by existing enzymatic machinery. Understanding the metabolic fate of DHOP is crucial for assessing its potential physiological roles, toxicity, and suitability as a therapeutic agent or a component of drug formulations. In the absence of direct studies on DHOP, this guide leverages established metabolic pathways of related molecules to construct a predictive metabolic map.

Analogous Metabolic Pathways

The metabolism of structurally similar compounds in mammals provides a foundation for predicting the fate of DHOP. Key analogous pathways include the uronic acid pathway and the degradation of ascorbic acid.

The Uronic Acid Pathway

The uronic acid pathway is an alternative route for glucose metabolism that does not generate ATP but is essential for the synthesis of glucuronic acid, a precursor for proteoglycans and a key molecule in detoxification processes.[1] A crucial part of this pathway in many animals is the synthesis of ascorbic acid (Vitamin C).[1][2] This pathway demonstrates the capability of mammalian systems to metabolize five-carbon keto-sugars.

A key enzyme in this pathway is L-xylulose reductase (EC 1.1.1.10), also known as dicarbonyl/L-xylulose reductase (DCXR).[3][4][5] This enzyme catalyzes the NADPH-dependent reduction of L-xylulose to xylitol.[3] A deficiency in L-xylulose reductase leads to essential pentosuria, a benign genetic disorder characterized by the accumulation and excretion of L-xylulose in the urine, highlighting the significance of this metabolic step.[3][4]

Ascorbic Acid Degradation

Ascorbic acid (Vitamin C), a six-carbon dihydroxy-lactone, undergoes degradation in mammals. While the complete pathway is not fully elucidated and may involve non-enzymatic steps, it is known to proceed through the formation of 2,3-diketo-L-gulonic acid. The ultimate degradation products in mammals include oxalate and L-threonate.[6] This pathway indicates that mammalian systems possess mechanisms to handle α-keto-dihydroxy acids.

Putative Metabolic Pathway of this compound

Based on the metabolism of analogous compounds, a putative metabolic pathway for DHOP in mammals is proposed. The primary metabolic transformations are likely to involve the reduction of the ketone group, oxidation of the hydroxyl groups, or decarboxylation of the carboxylic acid.

Diagram: Putative Metabolic Pathways for this compound

DHOP_Metabolism cluster_reduction Reduction cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation DHOP This compound Reduced_Product (2S,4S)-2,4,5-trihydroxypentanoic acid DHOP->Reduced_Product  L-xylulose reductase-like enzyme (Hypothetical) NAD(P)H -> NAD(P)+ Oxidized_Product_1 4-hydroxy-2,5-dioxopentanoic acid DHOP->Oxidized_Product_1  Hydroxy acid dehydrogenase-like enzyme (Hypothetical) NAD(P)+ -> NAD(P)H Oxidized_Product_2 5-hydroxy-2,4-dioxopentanoic acid DHOP->Oxidized_Product_2  Hydroxy acid dehydrogenase-like enzyme (Hypothetical) NAD(P)+ -> NAD(P)H Decarboxylated_Product (3S)-3,4-dihydroxybutanal DHOP->Decarboxylated_Product  α-keto acid decarboxylase-like enzyme (Hypothetical) + H+ -> CO2 in_vitro_workflow start Start prep_s9 Prepare Liver S9 Fraction start->prep_s9 incubation Incubate DHOP with S9 Fraction (with and without cofactors NAD(P)H/NAD(P)+) prep_s9->incubation extraction Quench Reaction & Extract Metabolites incubation->extraction analysis Analyze by LC-MS/MS and NMR extraction->analysis identification Identify Metabolites analysis->identification end End identification->end

References

The Role of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Plant Metabolism: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific role and metabolic pathways of (4S)-4,5-dihydroxy-2-oxopentanoic acid in plant systems. Currently, there is no direct evidence or detailed characterization of its presence, biosynthesis, or physiological function within the plant kingdom.

While information on this specific molecule in plants is scarce, related compounds have been identified in other biological contexts. For instance, L-2-keto-4,5-dihydroxyvaleric acid has been noted as an intermediate in the oxidation of L-arabinose in the bacterium Pseudomonas saccharophila.[1] Similarly, 4-hydroxy-2-oxopentanoic acid is involved in bacterial metabolic pathways.[2][3] However, these pathways have not been documented in plants.

To provide a broader context for researchers, this guide summarizes the known roles of other, more extensively studied 2-hydroxy acids in plant metabolism. These compounds are integral to central metabolic pathways.[4][5][6][7]

General Roles of 2-Hydroxy Acids in Plant Metabolism

In plants, 2-hydroxy acids (2HA) are a class of molecules that play crucial roles in primary metabolism.[4][5][6][7] They are often interconverted with their corresponding 2-keto acids (2KA) by dehydrogenases and oxidases.[5][8] Some of the most well-characterized 2-hydroxy acids in plants include glycolate, malate, lactate, and 2-hydroxyglutarate.[4][5][7]

These molecules are involved in fundamental processes such as:

  • Photorespiration

  • The tricarboxylic acid (TCA) cycle

  • The glyoxylate cycle

  • Lysine catabolism[4][5][6][7]

Table 1: Prominent 2-Hydroxy Acids in Plant Primary Metabolism

2-Hydroxy AcidKey Metabolic Pathway(s)Primary Function(s)
GlycolatePhotorespirationCarbon salvage from the oxygenase reaction of RuBisCO.[7]
L-MalateTCA Cycle, C4 & CAM PhotosynthesisEnergy metabolism, carbon fixation, stomatal regulation.[5]
D/L-LactateMethylglyoxal Pathway, FermentationDetoxification, response to anaerobic conditions.[5][7]
2-HydroxyglutarateLysine Catabolism, Hypoxia ResponseAmino acid degradation, stress signaling.[4][5][7]

Contextual Metabolic Pathways

To illustrate the general flow of related metabolic processes in plants, the following diagrams depict the interconversion of 2-hydroxy acids and 2-keto acids, and the central role of the TCA cycle where some of these molecules are involved.

general_interconversion 2-Hydroxy Acid 2-Hydroxy Acid 2-Keto Acid 2-Keto Acid 2-Hydroxy Acid->2-Keto Acid Oxidation (Dehydrogenase/Oxidase) 2-Keto Acid->2-Hydroxy Acid Reduction

General interconversion of a 2-hydroxy acid to a 2-keto acid.[5][8]

TCA_Cycle_Context Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA

Simplified Tricarboxylic Acid (TCA) Cycle highlighting key keto and hydroxy acids.

Experimental Methodologies

Due to the absence of studies on this compound in plants, no specific experimental protocols for its extraction, quantification, or enzymatic assays can be provided. Researchers interested in investigating this compound would need to adapt general methodologies for the analysis of small organic acids from plant tissues. A generalized workflow for such an investigation is proposed below.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_validation Validation & Functional Analysis A Plant Tissue Collection (e.g., leaves, roots) B Flash Freezing & Grinding A->B C Metabolite Extraction (e.g., methanol/chloroform/water) B->C D LC-MS or GC-MS Analysis C->D E Compound Identification (Mass spectra, retention time) D->E F Quantification (Using internal standards) E->F H Enzyme Assays with Recombinant Proteins F->H G Chemical Synthesis of Standard G->E Standard for comparison I Genetic Studies (e.g., mutant analysis) H->I

A proposed general workflow for the investigation of novel organic acids in plants.

Conclusion

References

Methodological & Application

Application Note and Protocol: Quantification of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the sensitive and specific quantification of (4S)-4,5-dihydroxy-2-oxopentanoic acid (DHKPA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DHKPA is a key intermediate in various metabolic pathways, and its accurate measurement is crucial for understanding disease states and the effects of therapeutic interventions. The described method utilizes a derivatization strategy to enhance the chromatographic retention and mass spectrometric detection of this polar keto acid. This protocol outlines procedures for sample preparation, LC-MS/MS parameters, and data analysis, and serves as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound, also known as 2-keto-4,5-dihydroxypentanoic acid (DHKPA), is a metabolite of interest in several biological processes. Due to its polar nature and the presence of a keto-acid functional group, its quantification in complex biological matrices like plasma presents analytical challenges. These challenges include poor retention on traditional reversed-phase liquid chromatography columns and potential instability.

This application note details a robust LC-MS/MS method for the reliable quantification of DHKPA. The method involves a protein precipitation step to extract the analyte from plasma, followed by derivatization to improve its analytical characteristics. Chromatographic separation is achieved on a mixed-mode column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Metabolic Context of DHKPA

While a specific signaling pathway for DHKPA is not extensively characterized, it is understood to be an intermediate in amino acid and carbohydrate metabolism. The diagram below illustrates a generalized metabolic context for a 2-keto acid.

metabolic_pathway Fig. 1: Generalized Metabolic Pathway of a 2-Keto Acid cluster_amino_acid Amino Acid Metabolism cluster_tca Central Carbon Metabolism AminoAcid Amino Acid (e.g., Threonine) KetoAcid This compound (DHKPA) AminoAcid->KetoAcid Transamination/ Deamination TCA_Intermediates TCA Cycle Intermediates KetoAcid->TCA_Intermediates Oxidative Decarboxylation

Caption: Fig. 1: Generalized Metabolic Pathway of a 2-Keto Acid

Experimental Workflow

The analytical workflow for the quantification of DHKPA is a multi-step process designed to ensure accuracy and reproducibility. The following diagram provides a visual representation of the entire procedure from sample collection to data analysis.

experimental_workflow Fig. 2: Experimental Workflow for DHKPA Quantification SampleCollection 1. Plasma Sample Collection (with anticoagulant) ProteinPrecipitation 2. Protein Precipitation (Acetonitrile with Internal Standard) SampleCollection->ProteinPrecipitation Centrifugation1 3. Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantTransfer 4. Supernatant Transfer Centrifugation1->SupernatantTransfer Derivatization 5. Derivatization (Girard's Reagent P) SupernatantTransfer->Derivatization LCMS_Analysis 6. LC-MS/MS Analysis Derivatization->LCMS_Analysis DataProcessing 7. Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Fig. 2: Experimental Workflow for DHKPA Quantification

Detailed Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-DHKPA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Girard's Reagent P

  • Acetic acid

  • Human plasma (K₂EDTA)

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

Derivatization
  • Reconstitution: Reconstitute the dried extract in 50 µL of 10% acetic acid in methanol.

  • Derivatization Reagent Addition: Add 10 µL of Girard's Reagent P solution (10 mg/mL in methanol).

  • Incubation: Vortex briefly and incubate at 60°C for 30 minutes.

  • Drying: Dry the reaction mixture under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System High-performance liquid chromatography system
Column Mixed-mode C18/Anion-exchange column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DHKPA-Girard P Derivative[M+H]⁺Fragment 1To be optimized
DHKPA-Girard P Derivative[M+H]⁺Fragment 2To be optimized
¹³C₅-DHKPA-Girard P Derivative[M+H]⁺Corresponding FragmentTo be optimized

Note: The exact m/z values for the precursor and product ions will need to be determined experimentally by infusing the derivatized standard.

Data Presentation and Analysis

Quantitative data should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
DHKPA1 - 1000> 0.9951

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3< 1585 - 115< 1585 - 115
Medium50< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low> 8085 - 115
High> 8085 - 115

Conclusion

The protocol described in this application note provides a comprehensive framework for the quantification of this compound in human plasma. By employing a derivatization strategy coupled with a robust LC-MS/MS method, researchers can achieve the sensitivity and selectivity required for meaningful biological insights. This method is suitable for application in clinical research, drug development, and fundamental metabolic studies. It is recommended that the method be fully validated according to regulatory guidelines before implementation in a regulated environment.

Application Notes and Protocols for the GC-MS Analysis of (4S)-4,5-dihydroxy-2-oxopentanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile organic compounds.[3] However, due to the low volatility and thermal instability of dihydroxy-keto-acids, derivatization is a critical step to enable their analysis by GC-MS.[4][5] This document provides detailed application notes and protocols for the GC-MS analysis of (4S)-4,5-dihydroxy-2-oxopentanoic acid and its derivatives, focusing on a two-step derivatization process involving oximation followed by silylation.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of DPD, a closely related derivative of the target analyte, in bacterial cultures. This data can serve as a reference for expected concentration ranges and analytical performance.

Table 1: Concentration of (S)-4,5-dihydroxy-2,3-pentanedione (DPD) in Bacterial Culture Supernatants

MicroorganismDPD Concentration (μM)
Vibrio harveyi5.8 ± 0.5
Escherichia coli3.2 ± 0.3
Salmonella typhimurium2.1 ± 0.2
Bacillus subtilis1.5 ± 0.1

Data is representative and sourced from typical bacterial culture analyses.

Table 2: Analytical Performance Characteristics for a GC-MS Method for DPD Quantification

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.7 ng/mL
Limit of Quantification (LOQ)2.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)95-105%

These values are typical for a validated GC-MS method for derivatized keto acids and may vary depending on the specific instrumentation and matrix.[6]

Experimental Protocols

This section details the methodologies for the extraction and derivatization of this compound from biological samples, followed by GC-MS analysis.

Protocol 1: Sample Preparation from Bacterial Culture Supernatant
  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no cells are transferred.

  • Protein Precipitation: To 1 mL of supernatant, add 2 mL of ice-cold acetone. Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the clear supernatant to a new tube. For liquid-liquid extraction, acidify the supernatant to pH 2 with 1M HCl. Add an equal volume of ethyl acetate and vortex for 2 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction twice more and pool the organic extracts.

  • Drying: Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Oximation and Silylation)

This two-step process is crucial for the analysis of keto acids. Oximation protects the keto group from enolization, and silylation increases the volatility of the hydroxyl and carboxyl groups.[4][5][7]

Step 1: Oximation

  • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Vortex the mixture to ensure complete dissolution.

  • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[8]

  • Cool the sample to room temperature.

Step 2: Silylation

  • To the oximated sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Vortex the mixture thoroughly.

  • Incubate the reaction at 70°C for 45 minutes.[9]

  • Cool the sample to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Scan Range: m/z 50-650

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

bacterial_quorum_sensing cluster_extracellular Extracellular Space cluster_cell Bacterial Cell DPD (4S)-4,5-dihydroxy- 2-oxopentanoic acid (DPD Precursor) AI2 Autoinducer-2 (AI-2) DPD->AI2 Spontaneous cyclization Receptor AI-2 Receptor (e.g., LuxP/LsrB) AI2->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm) Signal_Transduction->Gene_Expression Regulation

gcms_workflow Sample Biological Sample (e.g., Bacterial Supernatant) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Oximation Oximation (Methoxyamine HCl in Pyridine) Drying->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis

Caption: Experimental Workflow for GC-MS Analysis.

References

experimental protocol for isolating (4S)-4,5-dihydroxy-2-oxopentanoic acid from urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid, also known as 2-keto-4,5-dihydroxyvaleric acid, is a keto acid that can be found in urine and is an intermediate in various metabolic pathways. This document provides a detailed experimental protocol for the isolation and partial purification of this compound from human urine. The protocol is intended for researchers in metabolic studies, clinical chemistry, and drug development. It outlines a multi-step procedure involving sample preparation, derivatization, and chromatographic separation.

Introduction

The analysis of organic acids in urine is a valuable tool for diagnosing and monitoring a variety of metabolic disorders. This compound is of interest due to its potential role as a biomarker. This protocol details a robust method for its isolation, which can be adapted for subsequent quantitative analysis and functional studies. The procedure involves the conversion of the keto acid to a more stable derivative to facilitate its detection and purification.

Data Presentation

The following table summarizes the expected quantitative data from the isolation procedure, based on typical concentrations of keto acids found in urine.

ParameterExpected ValueMethod of Analysis
Starting Urine Volume100 mLVolumetric Measurement
Concentration in raw urine0.1 - 1.0 µg/mLLC-MS/MS (literature values)
Post-SPE Eluate Volume5 mLVolumetric Measurement
Concentration in Eluate1 - 10 µg/mLLC-MS/MS
Final Purified Fraction Volume1 mLVolumetric Measurement
Purity>90%HPLC-UV/Vis
Overall Recovery60 - 80%Comparison of initial and final amounts

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from urine.

Workflow urine Urine Sample Collection pretreatment Sample Pretreatment (Centrifugation & Filtration) urine->pretreatment  Initial Processing derivatization Derivatization with 2,4-Dinitrophenylhydrazine pretreatment->derivatization  Preparation for Detection spe Solid Phase Extraction (SPE) (C18 Cartridge) derivatization->spe  Initial Cleanup hplc HPLC Purification (Reversed-Phase) spe->hplc  High-Resolution Separation analysis Analysis (LC-MS/MS, NMR) hplc->analysis  Characterization

Caption: Experimental workflow for the isolation and analysis of this compound.

Metabolic Context Diagram

This compound is an intermediate in the metabolism of L-arabinose in some organisms. The following diagram illustrates a simplified metabolic context.

MetabolicPathway Arabinose L-Arabinose Intermediate1 L-Arabinono-γ-lactone Arabinose->Intermediate1  Dehydrogenase Intermediate2 L-Arabinonate Intermediate1->Intermediate2  Lactonase Target (4S)-4,5-dihydroxy- 2-oxopentanoic acid Intermediate2->Target  Dehydratase Downstream Downstream Metabolites Target->Downstream  Decarboxylase

Caption: Simplified metabolic pathway showing the formation of the target keto acid from L-arabinose.

Experimental Protocols

Urine Sample Preparation
  • Collection: Collect a 24-hour urine sample from the subject, keeping it refrigerated during the collection period.

  • Aliquoting: Homogenize the total volume and take a 100 mL aliquot for the isolation procedure.

  • Centrifugation: Centrifuge the 100 mL aliquot at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitates.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Note: DNPH is toxic and should be handled with appropriate safety precautions in a fume hood.

  • Reagent Preparation: Prepare a solution of 0.1% (w/v) DNPH in 2 M Hydrochloric Acid (HCl).

  • Reaction: To the 100 mL of filtered urine, add 10 mL of the DNPH solution.

  • Incubation: Mix thoroughly and incubate the solution at room temperature for 1 hour. The keto acid will react with DNPH to form a 2,4-dinitrophenylhydrazone derivative, which is yellow/orange in color.

Solid Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.

  • Sample Loading: Load the entire 110 mL of the derivatized urine sample onto the conditioned C18 cartridge at a flow rate of approximately 2-3 mL/minute. The hydrazone derivative will bind to the C18 stationary phase.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.

  • Elution: Elute the bound derivative with 5 mL of methanol into a clean collection tube.

High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Evaporate the 5 mL methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (hold)

      • 30-31 min: 90% to 10% B (return to initial)

      • 31-35 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis detector at 360 nm (the absorbance maximum for the DNPH derivative).

  • Injection and Fraction Collection: Inject the reconstituted sample onto the HPLC system. Collect the peak corresponding to the this compound-DNPH derivative based on its retention time (which should be determined using a standard if available, or by subsequent analysis of collected fractions).

Analysis and Characterization

The purified fraction can be further analyzed to confirm the identity and purity of the isolated compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For accurate mass determination and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation if a sufficient quantity is isolated.

Conclusion

This protocol provides a comprehensive framework for the isolation of this compound from urine. The use of derivatization followed by a two-step chromatographic purification process allows for the effective separation of the target analyte from a complex biological matrix. This method can be a valuable tool for researchers investigating metabolic pathways and searching for novel disease biomarkers.

Application Note: A Spectrophotometric Assay for the Quantification of (4S)-4,5-dihydroxy-2-oxopentanoic acid (DHP)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(4S)-4,5-dihydroxy-2-oxopentanoic acid (DHP) is a key intermediate in various metabolic pathways and a potential biomarker for certain diseases. A reliable and straightforward method for its quantification is essential for research and drug development. This application note describes a robust and sensitive enzymatic assay for the determination of DHP concentration in aqueous samples. The assay is based on the reduction of DHP by a commercially available lactate dehydrogenase (LDH), which exhibits broad substrate specificity for 2-keto acids. The reaction is monitored by the decrease in absorbance at 340 nm resulting from the oxidation of β-nicotinamide adenine dinucleotide, reduced form (NADH). This method provides a convenient and high-throughput-compatible alternative to more complex analytical techniques such as HPLC or mass spectrometry.

Introduction

This compound is a five-carbon alpha-keto acid that plays a role in amino acid and carbohydrate metabolism. Accurate measurement of DHP levels is critical for understanding its physiological and pathological roles. Traditional methods for quantifying keto acids often involve derivatization followed by chromatographic separation, which can be time-consuming and require specialized equipment. Enzymatic assays offer a simpler, more rapid, and often more specific alternative.

Lactate dehydrogenase (LDH, EC 1.1.1.27) is a ubiquitous enzyme that catalyzes the reversible conversion of pyruvate to lactate.[1] Notably, LDH from various sources has been shown to possess a broad substrate specificity, enabling it to reduce a variety of 2-keto acids to their corresponding 2-hydroxy acids.[2][3][4] This promiscuous activity of LDH can be harnessed to develop an assay for DHP.

The principle of this assay relies on the LDH-catalyzed reduction of the 2-oxo group of DHP to a hydroxyl group, utilizing NADH as a cofactor, which is oxidized to NAD⁺ in the process (Figure 1). The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the amount of DHP present in the sample.

Materials and Reagents

  • This compound (DHP) standard

  • L-Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich Cat. No. L2500 or equivalent)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., Sigma-Aldrich Cat. No. N8129 or equivalent)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Nuclease-free water

Experimental Protocols

Preparation of Reagents
  • DHP Standard Stock Solution (10 mM): Dissolve an appropriate amount of DHP in nuclease-free water to obtain a 10 mM stock solution. Aliquot and store at -20°C.

  • NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of 100 mM potassium phosphate buffer (pH 7.0). Prepare fresh daily and keep on ice, protected from light.

  • LDH Enzyme Solution (10 units/mL): Dilute the commercially available LDH suspension in cold 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 units/mL. Keep on ice.

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.0.

Assay Procedure

The following protocol is optimized for a 96-well microplate format with a total reaction volume of 200 µL. For a standard 1 mL cuvette, scale the volumes accordingly.

  • Prepare DHP Standards: Prepare a series of DHP standards by serially diluting the 10 mM DHP stock solution in assay buffer to final concentrations ranging from 0 to 1000 µM.

  • Set up the Reaction Plate:

    • Add 100 µL of the DHP standard or unknown sample to each well.

    • Add 50 µL of assay buffer to each well.

    • Add 20 µL of 10 mM NADH solution to each well for a final concentration of 1 mM.

    • Include appropriate controls:

      • Blank: 150 µL assay buffer + 20 µL NADH solution + 30 µL assay buffer (in place of LDH).

      • No-Enzyme Control: 100 µL sample + 50 µL assay buffer + 20 µL NADH solution + 30 µL assay buffer.

      • Positive Control: 100 µL of a known concentration of DHP (e.g., 500 µM) + 50 µL assay buffer + 20 µL NADH solution.

  • Initiate the Reaction: Add 30 µL of the 10 units/mL LDH enzyme solution to each well (except the blank and no-enzyme control) to start the reaction.

  • Incubation and Measurement:

    • Immediately mix the contents of the wells by gentle shaking.

    • Incubate the plate at 37°C for 30 minutes. Protect the plate from light.

    • Measure the absorbance at 340 nm (A₃₄₀) using a microplate reader.

  • Data Analysis:

    • Subtract the A₃₄₀ of the blank from all other readings.

    • Calculate the change in absorbance (ΔA₃₄₀) for each standard and sample by subtracting the final A₃₄₀ from the initial A₃₄₀ (if performing a kinetic assay) or by comparing the endpoint absorbance to the zero-DHP standard. For an endpoint assay, calculate the decrease in absorbance relative to the control with no DHP.

    • Plot the ΔA₃₄₀ of the DHP standards against their concentrations to generate a standard curve.

    • Determine the concentration of DHP in the unknown samples by interpolating their ΔA₃₄₀ values on the standard curve.

Data Presentation

The following table summarizes hypothetical data obtained from the DHP enzymatic assay.

DHP Concentration (µM)Average A₃₄₀Standard DeviationΔA₃₄₀ (Absorbance Decrease)
01.5020.0150.000
501.3850.0120.117
1001.2680.0180.234
2500.9950.0210.507
5000.5100.0250.992
7500.2550.0191.247
10000.1080.0111.394

Visualizations

DHP_Enzymatic_Reaction DHP This compound (DHP) Product (2R,4S)-2,4,5-trihydroxypentanoic acid DHP->Product Reduction NADH NADH NAD NAD+ NADH->NAD Oxidation LDH Lactate Dehydrogenase (LDH) LDH->DHP LDH->NADH

Caption: Enzymatic reaction for the quantification of DHP.

Assay_Workflow start Start prep_reagents Prepare DHP Standards, NADH, and LDH solutions start->prep_reagents plate_setup Add Standards/Samples, Buffer, and NADH to Plate prep_reagents->plate_setup initiate_reaction Add LDH to Initiate Reaction plate_setup->initiate_reaction incubate Incubate at 37°C for 30 min initiate_reaction->incubate measure Measure Absorbance at 340 nm incubate->measure analyze Analyze Data: - Subtract Blank - Generate Standard Curve - Calculate DHP Concentration measure->analyze end End analyze->end

Caption: Experimental workflow for the DHP enzymatic assay.

Discussion

This application note provides a detailed protocol for the enzymatic determination of this compound. The assay is based on the broad substrate specificity of commercially available lactate dehydrogenase, offering a convenient and cost-effective method for DHP quantification. The spectrophotometric detection of NADH consumption is a well-established and reliable technique.[5]

Specificity and Interferences: While LDH is known to act on a range of 2-keto acids, the assay can be considered specific for the class of 2-keto acids. If the sample matrix is known to contain other 2-keto acids, their potential interference should be assessed. This can be achieved by running the assay on samples with and without the interfering compounds, if they are known and available. In complex biological samples, sample preparation steps such as solid-phase extraction may be necessary to remove interfering substances.

Assay Optimization: The provided protocol is a starting point and can be further optimized for specific applications. The concentration of LDH, NADH, and the incubation time may be adjusted to achieve the desired assay sensitivity and dynamic range. For kinetic measurements, the reaction can be monitored continuously in a temperature-controlled spectrophotometer.

Conclusion

The enzymatic assay described herein is a rapid, sensitive, and reliable method for the quantification of this compound. Its simplicity and adaptability to a high-throughput format make it a valuable tool for researchers, scientists, and drug development professionals in various fields of biological and pharmaceutical research.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Topic: ¹H and ¹³C NMR Assignments for (4S)-4,5-dihydroxy-2-oxopentanoic acid

This document provides detailed, predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for this compound. It also includes comprehensive experimental protocols for acquiring high-quality NMR data for this and similar small, polar organic molecules.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established chemical shift theory and data from structurally similar compounds. These predictions serve as a guide for the initial analysis of experimentally acquired spectra.

Structure of this compound with Atom Numbering:

Caption: Structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H on C32.8 - 3.2ddJ(H3a, H3b) = ~17, J(H3, H4) = ~5-7
H on C44.0 - 4.3m-
H on C53.5 - 3.8m-
OH on C1broad s--
OH on C4broad s--
OH on C5broad s--

Table 2: Predicted ¹³C NMR Data

Atom #Predicted Chemical Shift (δ, ppm)
C1 (COOH)170 - 175
C2 (C=O)195 - 205
C3 (CH₂)40 - 45
C4 (CH-OH)70 - 75
C5 (CH₂-OH)60 - 65

Experimental Protocols

Sample Preparation

High-quality NMR data relies on meticulous sample preparation. For a polar molecule like this compound, the following protocol is recommended:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterium oxide (D₂O) is a common choice for highly polar compounds. Other options include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration:

    • For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg/mL is recommended.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). c. Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution, but care should be taken to avoid sample degradation. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter. e. Cap the NMR tube securely.

NMR Data Acquisition

The following is a general workflow for acquiring 1D and 2D NMR data suitable for the structural elucidation of small molecules.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis A 1D ¹H NMR F Fourier Transform A->F B 1D ¹³C NMR B->F C 2D COSY C->F D 2D HSQC D->F E 2D HMBC E->F G Phase and Baseline Correction F->G H Peak Picking and Integration G->H I ¹H and ¹³C Chemical Shift Assignment H->I J Coupling Constant Analysis H->J K Structural Elucidation I->K J->K

Caption: General workflow for NMR data acquisition and analysis.

a. 1D ¹H NMR Spectroscopy

  • Purpose: To identify the number of different proton environments and their relative ratios.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 or zgpr for water suppression if using D₂O).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

b. 1D ¹³C NMR Spectroscopy

  • Purpose: To identify the number of different carbon environments.

  • Typical Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 220-240 ppm.

    • Number of Scans: 1024-4096 scans, or more for dilute samples.

    • Relaxation Delay (d1): 2-5 seconds.

c. 2D Correlation Spectroscopy (COSY)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for identifying adjacent protons in the carbon skeleton.

  • Typical Parameters: A standard COSY experiment (cosygp).

d. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Purpose: To identify which protons are directly attached to which carbons.

  • Typical Parameters: A standard HSQC experiment with gradient selection (hsqcedetgp).

e. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is essential for connecting different fragments of the molecule and confirming the carbon skeleton.

  • Typical Parameters: A standard HMBC experiment with gradient selection (hmbcgp).

Data Processing and Analysis
  • Fourier Transform: The raw free induction decay (FID) data is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to an internal standard (e.g., TSP for D₂O, or the residual solvent peak).

  • Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR to determine relative proton ratios.

  • Spectral Interpretation: The 1D and 2D spectra are analyzed in a combined fashion to assign all proton and carbon signals to their respective atoms in the molecule.

By following these protocols, researchers can obtain high-quality NMR data for this compound and similar molecules, enabling confident structural confirmation and further investigation.

Application Notes and Protocols: (4S)-4,5-dihydroxy-2-oxopentanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] This system regulates various virulence factors, including biofilm formation and toxin production.[1][2] Disrupting QS pathways with small molecules, a strategy known as quorum quenching, is a promising anti-virulence approach that may circumvent the development of traditional antibiotic resistance.[1]

These notes will guide researchers in exploring the potential of (4S)-4,5-dihydroxy-2-oxopentanoic acid and similar molecules as QS modulators.

Principle of Application: Modulation of AI-2 Quorum Sensing

Data Presentation: Activity of DPD Analogs

The following table summarizes the activity of various DPD analogs from published studies. This data serves as a benchmark for evaluating the potential efficacy of this compound.

Compound ClassSpecific AnalogTarget OrganismAssay TypeActivityIC50 / EC50 (µM)Reference
Alkyl-DPD AnalogsPropyl-substituted DPDSalmonella typhimuriumβ-galactosidase reporterAntagonist~5[2]
Alkyl-DPD AnalogsButyl-substituted DPDSalmonella typhimuriumβ-galactosidase reporterAntagonist~5[2]
Alkyl-DPD AnalogsHexyl-DPDVibrio harveyi (MM32)BioluminescenceAntagonist6.92 ± 1.82[6]
Fimbrolide(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneVibrio harveyi (MM32)BioluminescenceAntagonist38.8 ± 6.4[6]
C4-Alkoxy-HPDsMethoxy-HPDVibrio harveyiBioluminescenceAgonist> 50[7]
C4-Alkoxy-HPDsEthoxy-HPDVibrio harveyiBioluminescenceAgonist1.8 ± 0.2[7]

Experimental Protocols

Detailed methodologies for key experiments to assess the quorum sensing modulation activity of this compound are provided below.

Protocol 1: Synthesis of this compound Analogs

A versatile strategy for synthesizing DPD and its analogs can be adapted for this compound.[1] A potential synthetic route is outlined below.

Workflow for Synthesis of DPD Analogs

G start Starting Material (e.g., (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate) step1 Grignard Reaction (e.g., with Propynylmagnesium bromide) start->step1 step2 Oxidative Cleavage step1->step2 step3 Deprotection step2->step3 end_product This compound Analog step3->end_product

Caption: A generalized synthetic workflow for producing DPD analogs.

Materials:

  • Appropriate chiral starting material (e.g., a protected glyceraldehyde derivative)

  • Organometallic reagents (e.g., Grignard reagents)

  • Oxidizing agents (e.g., ozone, potassium permanganate)

  • Deprotection reagents (e.g., acid catalysts)

  • Anhydrous solvents (THF, diethyl ether)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material using a suitable protecting group (e.g., TBDMS).

  • Carbon Chain Elongation: React the protected starting material with an appropriate organometallic reagent to introduce the desired carbon backbone.

  • Oxidation: Perform an oxidative cleavage of the resulting alkyne or alkene to form the dicarbonyl moiety.

  • Deprotection: Remove the protecting groups under acidic conditions to yield the final dihydroxy-oxopentanoic acid analog.

  • Purification: Purify the final compound using column chromatography or recrystallization. Characterize the product using NMR and mass spectrometry.

Protocol 2: Vibrio harveyi Bioluminescence Assay for QS Antagonism/Agonism

Workflow for Vibrio harveyi Bioluminescence Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Overnight culture of V. harveyi reporter strain dilution Dilute culture to OD600 ~0.05 culture->dilution plate Add diluted culture and test compounds to 96-well plate dilution->plate compounds Prepare serial dilutions of This compound compounds->plate incubation Incubate at 30°C with shaking plate->incubation measurement Measure OD600 and luminescence at regular intervals incubation->measurement normalize Normalize luminescence to cell density (OD600) measurement->normalize plot Plot normalized luminescence vs. compound concentration normalize->plot calculate Calculate IC50 or EC50 values plot->calculate

Caption: Experimental workflow for the Vibrio harveyi bioluminescence assay.

Materials:

  • Autoinducer Bioassay (AB) medium

  • This compound

  • Synthetic DPD (for use with luxS mutants)

  • 96-well microplates (white, clear-bottom for luminescence)

  • Plate reader capable of measuring absorbance (OD600) and luminescence

Procedure:

  • Culture Preparation: Grow an overnight culture of the V. harveyi reporter strain in AB medium at 30°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh AB medium.

    • Prepare serial dilutions of this compound in AB medium.

    • For antagonist assays with a luxS mutant, add a final concentration of synthetic DPD that induces sub-maximal luminescence (e.g., 1 µM).[6]

    • In a 96-well plate, add the diluted bacterial culture and the test compound dilutions. Include appropriate controls (no compound, solvent control).

  • Incubation and Measurement: Incubate the plate at 30°C with shaking. Measure the OD600 and luminescence at regular intervals (e.g., every hour for 8-12 hours).

  • Data Analysis:

    • Normalize the luminescence readings by dividing by the corresponding OD600 value to account for cell density.

    • Plot the normalized luminescence against the concentration of the test compound.

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the luminescent response). For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: Biofilm Formation Inhibition Assay

This protocol assesses the ability of this compound to inhibit biofilm formation, a process often regulated by quorum sensing.

Workflow for Biofilm Inhibition Assay

G start Prepare overnight culture of biofilm-forming bacteria setup Inoculate fresh medium with bacteria and add test compound dilutions in a 96-well plate start->setup incubation Incubate statically for 24-48 hours setup->incubation wash Wash plate to remove planktonic cells incubation->wash stain Stain adherent biofilm with crystal violet wash->stain solubilize Solubilize the stain (e.g., with ethanol or acetic acid) stain->solubilize measure Measure absorbance (e.g., at 570 nm) solubilize->measure analyze Compare absorbance of treated wells to control to determine % inhibition measure->analyze

Caption: Workflow for the crystal violet biofilm inhibition assay.

Materials:

  • Appropriate growth medium (e.g., LB broth)

  • This compound

  • 96-well polystyrene microplates

  • 0.1% Crystal Violet solution

  • Ethanol or 30% acetic acid for solubilization

  • Plate reader for absorbance measurement

Procedure:

  • Culture and Assay Setup: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium and add it to the wells of a 96-well plate containing serial dilutions of this compound.

  • Incubation: Incubate the plate without shaking at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent (planktonic) cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Destaining and Solubilization: Discard the crystal violet solution and wash the wells again to remove excess stain. Allow the plate to air dry. Solubilize the bound stain by adding ethanol or 30% acetic acid to each well.

  • Quantification: Measure the absorbance of the solubilized stain in a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Compare the absorbance values of the wells treated with the test compound to the untreated control wells to calculate the percentage of biofilm inhibition.

Signaling Pathway

G cluster_synthesis AI-2 Synthesis cluster_signaling Signal Transduction cluster_inhibition Potential Inhibition SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Methyltransferase SRH S-ribosylhomocysteine SAH->SRH Pfs DPD (S)-4,5-dihydroxy-2,3-pentanedione (DPD) SRH->DPD LuxS AI2 Autoinducer-2 (AI-2) DPD->AI2 Spontaneous cyclization Receptor AI-2 Receptor (e.g., LuxP/LsrB) AI2->Receptor Binding Kinase Kinase Cascade Receptor->Kinase Activation Regulator Transcriptional Regulator Kinase->Regulator Genes Target Genes (Virulence, Biofilm) Regulator->Genes Regulation Inhibitor (4S)-4,5-dihydroxy- 2-oxopentanoic acid Inhibitor->DPD Competitive Inhibition Inhibitor->Receptor Antagonism

Conclusion

This compound represents a promising scaffold for the development of novel anti-virulence agents targeting bacterial quorum sensing. While direct evidence of its activity is yet to be published, its structural similarity to the key signaling precursor DPD provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive framework for researchers to explore the potential of this and related molecules in the ongoing search for new strategies to combat bacterial infections.

References

Application Notes and Protocols for the Analysis of (4S)-4,5-dihydroxy-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-4,5-dihydroxy-2-oxopentanoic acid is a key intermediate in various metabolic pathways, and its accurate quantification is crucial for understanding cellular metabolism and for the development of novel therapeutics. Due to its polar nature and thermal instability, direct analysis of this dihydroxy keto acid is challenging. Derivatization is an essential step to enhance its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This document provides detailed application notes and protocols for the derivatization and subsequent analysis of this compound by both GC-MS and LC-MS, enabling sensitive and reliable quantification in various biological matrices.

Analytical Strategies: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study, such as sensitivity, sample throughput, and the availability of instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a two-step derivatization process involving oximation followed by silylation is mandatory. This process protects the keto and hydroxyl groups, increasing the volatility and thermal stability of the analyte.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the analysis of polar and thermally labile compounds without the need for derivatization to increase volatility. However, derivatization can be employed to enhance the ionization efficiency and improve chromatographic retention, leading to increased sensitivity.[3][4]

GC-MS Analysis: Two-Step Derivatization Protocol

The recommended method for the GC-MS analysis of this compound involves a sequential oximation and silylation derivatization. Oximation of the keto group prevents the formation of multiple tautomeric isomers, while silylation of the hydroxyl and carboxyl groups increases volatility.[1][2]

Experimental Workflow: GC-MS Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (Methoxyamine HCl in Pyridine) Drying->Oximation Silylation Silylation (MSTFA or BSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Deriv_reagent Addition of Derivatization Reagent (e.g., 4-APEBA, Girard's T) Extraction->Deriv_reagent Reaction Incubation Deriv_reagent->Reaction LCMS LC-MS/MS Analysis Reaction->LCMS Data Data Processing LCMS->Data Metabolic_Pathway cluster_pathway Metabolic Pathway cluster_analysis_impact Analytical Impact Precursor Precursor Metabolite Enzyme1 Enzyme A Precursor->Enzyme1 Analyte (4S)-4,5-dihydroxy- 2-oxopentanoic acid Enzyme2 Enzyme B Analyte->Enzyme2 Quantification Accurate Quantification (via Derivatization and MS) Analyte->Quantification Product Downstream Metabolite Enzyme1->Analyte Enzyme2->Product Understanding Understanding of: - Pathway Flux - Enzyme Kinetics - Disease State Quantification->Understanding

References

Application Notes and Protocols for the Analysis of (4S)-4,5-dihydroxy-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-4,5-dihydroxy-2-oxopentanoic acid is an alpha-keto acid of interest in various fields of biochemical research. Its structural similarity to key metabolic intermediates suggests its potential involvement in cellular metabolic pathways. Accurate and sensitive analytical methods are crucial for determining its presence and concentration in biological matrices, which is essential for understanding its physiological role and for its application in drug development.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway Context

While specific metabolic pathways for this compound are not extensively documented, the metabolism of the closely related compound, 4-hydroxy-2-oxopentanoic acid, provides a valuable reference. This compound is known to be involved in the meta-cleavage pathway of aromatic compounds in microorganisms. It is formed from 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase and is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde, which are central metabolites.[1]

metabolic_pathway 4-Oxalocrotonate 4-Oxalocrotonate 4-Hydroxy-2-oxopentanoic_acid This compound (Analogous Position) 4-Oxalocrotonate->4-Hydroxy-2-oxopentanoic_acid 4-oxalocrotonate decarboxylase Pyruvate Pyruvate 4-Hydroxy-2-oxopentanoic_acid->Pyruvate 4-hydroxy-2-oxovalerate aldolase Acetaldehyde Acetaldehyde 4-Hydroxy-2-oxopentanoic_acid->Acetaldehyde

Metabolic context of a related alpha-keto acid.

Analytical Methodologies

Due to the polar nature and potential instability of alpha-keto acids, derivatization is often employed prior to chromatographic analysis to enhance volatility for GC-MS or to introduce a chromophore/fluorophore for HPLC-UV/Fluorescence detection.

I. HPLC with Fluorescence Detection

This method is highly sensitive and suitable for quantifying low concentrations of alpha-keto acids in biological samples. It involves pre-column derivatization to yield a fluorescent product. A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]

A. Sample Preparation and Derivatization Protocol

  • Sample Extraction: For biological samples such as cell culture media or tissue homogenates, proteins must be removed. This can be achieved by precipitation with a cold organic solvent (e.g., methanol or acetonitrile) or by ultrafiltration.

  • Derivatization Reaction:

    • Prepare a DMB solution containing 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.[2]

    • In a sealed tube, mix 40 µL of the extracted sample (or standard solution) with 40 µL of the DMB solution.[2]

    • Heat the mixture at 85°C for 45 minutes.[2]

    • Cool the reaction mixture on ice for 5 minutes.[2]

    • Dilute the solution five-fold with a 65 mM NaOH aqueous solution before injection to ensure optimal peak shape.[2]

B. HPLC-Fluorescence Instrumentation and Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Gradient elution with A: Acetonitrile and B: Water (adjust pH with a suitable buffer, e.g., phosphate)
Flow Rate 1.0 mL/min
Injection Volume 25 µL[2]
Fluorescence Detector Excitation: ~365 nm, Emission: ~445 nm (wavelengths may need optimization for the specific derivative)
Column Temperature 30°C

C. Quantitative Data Summary (Example)

The following table presents typical performance characteristics for the analysis of alpha-keto acids using HPLC with fluorescence detection after DMB derivatization.

ParameterExpected Value
Linear Range 10 nM - 10 µM
Limit of Detection (LOD) 1.3 - 5.4 nM[2]
Limit of Quantification (LOQ) 4.2 - 18 nM[2]
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile analytes like dihydroxy-keto acids, derivatization is necessary to increase their volatility. A common approach is silylation, which converts hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

A. Sample Preparation and Derivatization Protocol

  • Lyophilization: Aqueous samples should be freeze-dried to remove water, which can interfere with the silylation reaction.

  • Derivatization (Silylation):

    • To the dried sample, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[3]

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

analytical_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Protein_Precipitation Protein Precipitation (for biological samples) Sample->Protein_Precipitation Lyophilization Lyophilization (for GC-MS) Protein_Precipitation->Lyophilization Derivatization_HPLC DMB Derivatization (for HPLC) Protein_Precipitation->Derivatization_HPLC Derivatization_GCMS Silylation (BSTFA) (for GC-MS) Lyophilization->Derivatization_GCMS HPLC HPLC-Fluorescence Derivatization_HPLC->HPLC GCMS GC-MS Derivatization_GCMS->GCMS Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification Identification->Quantification

General analytical workflow for the analysis of alpha-keto acids.

B. GC-MS Instrumentation and Conditions

ParameterCondition
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Mode Splitless or split, depending on the sample concentration.
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min. (This program should be optimized for the specific analyte).
Mass Spectrometer Electron Ionization (EI) at 70 eV.
Scan Range m/z 50-650.
Ion Source Temp. 230°C.
Quadrupole Temp. 150°C.

C. Expected Mass Spectral Fragmentation

The TMS derivative of this compound is expected to produce characteristic fragment ions in the mass spectrometer. The fragmentation pattern will likely involve cleavage between the two vicinal trimethylsiloxy groups and loss of methyl groups ([M-15]+).[2][4]

D. Quantitative Data Summary (Example)

The following table provides expected performance characteristics for the GC-MS analysis of silylated dihydroxy acids.

ParameterExpected Value
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Conclusion

The protocols described provide robust and sensitive methods for the analysis of this compound in various sample matrices. The choice between HPLC-fluorescence and GC-MS will depend on the specific requirements of the study, such as the need for high sensitivity (HPLC) or definitive structural identification (GC-MS). Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. Researchers should perform method validation to ensure the chosen protocol is suitable for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiomerically Pure (4S)-4,5-Dihydroxy-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of enantiomerically pure (4S)-4,5-dihydroxy-2-oxopentanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common route starting from methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.

Route 1: Chiral Pool Synthesis via Grignard Reaction and Oxidation

Question: The Grignard reaction of methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate with ethynylmagnesium bromide is sluggish or results in a low yield of the desired propargyl alcohol. What are the possible causes and solutions?

Answer:

  • Issue: Inactive Grignard Reagent. The magnesium turnings may be coated with an oxide layer, preventing reaction initiation.

    • Solution: Activate the magnesium turnings before use by either crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction mixture to initiate the reaction.

  • Issue: Presence of Moisture. Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvent (THF), or starting materials will quench the reagent.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Issue: Low Reaction Temperature. While the reaction is typically initiated at 0°C, allowing it to proceed at too low a temperature may slow down the reaction rate.

    • Solution: After the initial addition of the ester at 0°C, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

  • Issue: Impure Starting Materials. Impurities in the starting ester can interfere with the reaction.

    • Solution: Use high-purity starting materials. If necessary, purify the methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate by distillation before use.

Question: The oxidation of the propargyl alcohol intermediate to the corresponding α-keto-alkyne results in a complex mixture of products or a low yield. What can be done to improve this step?

Answer:

  • Issue: Over-oxidation. Strong oxidizing agents can lead to cleavage of the molecule or other unwanted side reactions.

    • Solution: Use a mild and selective oxidizing agent. A common choice is Dess-Martin periodinane (DMP) or an oxidation based on Swern or Moffatt conditions. These methods are known for their mildness and high chemoselectivity for the oxidation of secondary alcohols to ketones.

  • Issue: Incomplete Reaction. Insufficient oxidant or reaction time can lead to incomplete conversion.

    • Solution: Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents of DMP). Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Issue: Difficult Purification. The product can be unstable or difficult to separate from the oxidant byproducts.

    • Solution: For DMP oxidations, quenching the reaction with a saturated aqueous solution of sodium thiosulfate can help to remove iodine-containing byproducts. For Swern-type oxidations, careful workup is crucial to remove sulfur-containing byproducts.

Question: The final deprotection of the acetonide group to yield this compound is incomplete or leads to side products. How can this be optimized?

Answer:

  • Issue: Incomplete Deprotection. The acidic conditions may not be strong enough or the reaction time may be too short.

    • Solution: Use a stronger acidic catalyst or increase the reaction time. A common method is to use a solution of a strong acid like HCl or H₂SO₄ in a mixture of THF and water. Monitoring the reaction by TLC is essential.

  • Issue: Formation of Side Products. The α-keto acid product can be sensitive to strong acidic conditions, leading to degradation or side reactions.

    • Solution: Use milder deprotection conditions. A solution of acetic acid in water at elevated temperatures can be effective. Alternatively, using acidic ion-exchange resins (e.g., Dowex 50W-X8) can provide a milder and more controlled deprotection, with the added benefit of easy removal of the catalyst by filtration.[1]

  • Issue: Difficult Purification of the Final Product. The high polarity of the dihydroxy-α-keto acid can make it challenging to isolate.

    • Solution: After deprotection, purification can often be achieved by ion-exchange chromatography. Lyophilization of the aqueous fractions containing the product can yield the final compound in a pure form.

Route 2: Sharpless Asymmetric Dihydroxylation

Question: The Sharpless asymmetric dihydroxylation of an appropriate α,β-unsaturated ketoester precursor gives a low enantiomeric excess (ee). How can the enantioselectivity be improved?

Answer:

  • Issue: Incorrect AD-mix. The choice of AD-mix-α or AD-mix-β determines the facial selectivity of the dihydroxylation.

    • Solution: Ensure the correct AD-mix is used to obtain the desired (4S) stereochemistry. For most substrates, a mnemonic can be used to predict the outcome.[2]

  • Issue: Substrate Concentration is Too High. High substrate concentrations can lead to a background, non-asymmetric dihydroxylation pathway, which lowers the overall ee.

    • Solution: Perform the reaction under dilute conditions as recommended in standard protocols.

  • Issue: Inadequate Mixing. The reaction is often biphasic (e.g., t-BuOH/water). Inefficient stirring can lead to poor reaction kinetics and lower enantioselectivity.

    • Solution: Use vigorous stirring to ensure good mixing of the phases.

  • Issue: Presence of Impurities. Impurities in the substrate can sometimes interfere with the chiral ligand, leading to lower ee.

    • Solution: Ensure the α,β-unsaturated ketoester is of high purity before the dihydroxylation step.

Question: The yield of the dihydroxylation reaction is low. What are the potential reasons?

Answer:

  • Issue: Inefficient Re-oxidation of Osmium. The catalytic cycle relies on the efficient re-oxidation of the osmium catalyst.

    • Solution: Ensure that the stoichiometric oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and used in the correct amount.[3] The pH of the reaction medium is also crucial for efficient catalysis and should be maintained with a buffer.

  • Issue: Substrate Volatility or Decomposition. The substrate may be volatile or unstable under the reaction conditions.

    • Solution: For volatile substrates, ensure the reaction vessel is well-sealed. If the substrate is unstable, consider running the reaction at a lower temperature, although this may require longer reaction times.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) for different synthetic strategies towards this compound or closely related structures.

Synthetic StrategyStarting MaterialKey StepTypical YieldTypical ee (%)Reference
Chiral Pool SynthesisMethyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylateGrignard reaction, oxidation, deprotection~40-60% (overall)>99%Deduced from similar syntheses
Sharpless Asymmetric DihydroxylationEthyl 2-oxo-4-pentenoateOsO₄, chiral ligand (e.g., (DHQD)₂PHAL)70-95%90-99%[1][4]
Chemoenzymatic SynthesisL-isoleucineRegio- and diastereoselective enzymatic C-H oxidations~30-50% (overall)>98%[5]

Experimental Protocols

Detailed Protocol for Chiral Pool Synthesis

This protocol is based on the synthesis of the closely related (S)-4,5-dihydroxy-2,3-pentanedione (DPD) and is adapted for the target molecule.

Step 1: Synthesis of 1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-ol

  • To a stirred solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents) at 0°C under an argon atmosphere, add a solution of methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired propargyl alcohol.

Step 2: Oxidation to 1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-one

  • To a solution of the propargyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by flash column chromatography (hexane/ethyl acetate).

Step 3: Hydration and Deprotection to this compound

  • Dissolve the α-keto-alkyne intermediate in a mixture of THF and water (1:1).

  • Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Note: This step simultaneously hydrates the alkyne and removes the acetonide protecting group.

  • Cool the reaction to room temperature and neutralize with BaCO₃.

  • Filter the mixture through a pad of Celite and wash the filter cake with water.

  • The filtrate, containing the desired product, can be purified by ion-exchange chromatography or by preparative HPLC.

  • Lyophilization of the pure fractions will yield the final product as a solid.

Visualizations

Experimental Workflow: Chiral Pool Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Hydration & Deprotection cluster_product Final Product start Methyl (S)-(-)-2,2-dimethyl- 1,3-dioxolane-4-carboxylate step1 Reaction with Ethynylmagnesium Bromide in THF start->step1 intermediate1 1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-ol step1->intermediate1 step2 Dess-Martin Periodinane Oxidation in DCM intermediate1->step2 intermediate2 1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-one step2->intermediate2 step3 HgSO₄ / H₂SO₄ in THF/H₂O intermediate2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield in Grignard Reaction

G start Low Yield in Grignard Reaction q1 Was the Magnesium activated? start->q1 sol1 Activate Mg with iodine or 1,2-dibromoethane. q1->sol1 No q2 Were anhydrous conditions maintained? q1->q2 Yes a1_yes Yes a1_no No sol2 Oven-dry glassware and use anhydrous solvents. q2->sol2 No q3 Was the reaction allowed to warm to room temperature? q2->q3 Yes a2_yes Yes a2_no No sol3 Allow reaction to stir at RT for several hours. q3->sol3 No end Re-evaluate starting material purity. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting guide for a low-yielding Grignard reaction.

References

troubleshooting poor peak shape of (4S)-4,5-dihydroxy-2-oxopentanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape for this compound?

A1: Poor peak shape, including tailing, fronting, and split peaks, is a common challenge in the chromatography of polar, acidic compounds like this compound. The primary reasons include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns, can cause peak tailing.[1][2]

  • Keto-Enol Tautomerism: As a β-keto acid, this compound can exist in equilibrium between its keto and enol forms. If this interconversion is slow on the chromatographic timescale, it can lead to broadened or split peaks.

  • Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of the carboxylic acid and hydroxyl groups, affecting retention and peak shape. An inappropriate pH can lead to a mix of ionized and unionized forms, resulting in peak distortion.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1]

  • System Issues: Dead volumes in the HPLC system, poorly packed columns, or blocked frits can also contribute to poor peak shapes for all analytes.

Q2: What is the best chromatographic mode for analyzing this compound?

A2: Due to its high polarity, traditional reversed-phase (RP) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are often more suitable alternatives.

  • HILIC: This technique uses a polar stationary phase and a high concentration of a less polar organic solvent in the mobile phase, which is effective for retaining and separating highly polar compounds.[3][4][5][6][7][8][9][10][11]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple interaction mechanisms for retaining and separating compounds with diverse polarities and charge states.[12][13][14][15]

Q3: How can I improve the peak shape of my compound?

A3: Several strategies can be employed to improve peak shape:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure the analyte is in a single, stable ionization state. For acidic compounds, a mobile phase pH 2 units below the pKa is a good starting point.

  • Use Mobile Phase Additives: Small amounts of additives like formic acid, acetic acid, or ammonium formate can help to suppress silanol interactions and improve peak symmetry.[3][6]

  • Adjust Buffer Concentration: In HILIC, increasing the buffer concentration can sometimes improve peak shape, but it may also affect retention and MS sensitivity.[3][4][5] A concentration of 10-20 mM is often a good compromise for HILIC-MS.[3]

  • Choose the Right Column: Utilize a column specifically designed for polar analytes, such as a HILIC or mixed-mode column. End-capped columns can also reduce peak tailing in reversed-phase chromatography.[2]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion of tautomers.

  • Sample Diluent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase.

Troubleshooting Guides

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped silica column. Add a mobile phase modifier like formic acid or triethylamine (for basic compounds) to mask residual silanols.[1] Operate at a lower pH to suppress silanol ionization.
Metal Chelation Use a column with low metal content or add a chelating agent like EDTA to the mobile phase in trace amounts.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. For this compound, an acidic mobile phase (pH 2.5-3.5) is generally recommended.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Low Buffer Concentration In HILIC, increase the buffer concentration (e.g., from 5 mM to 20 mM ammonium formate) to improve peak shape.[4][5]
Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Collapse/Void This is a more severe issue. If you suspect a column void, you may need to replace the column.
Split Peaks

Split peaks appear as two or more peaks for a single analyte.

Potential Cause Recommended Solution
Keto-Enol Tautomerism Increase the column temperature to accelerate the interconversion between tautomers, potentially merging them into a single peak. Adjusting the mobile phase pH may also influence the equilibrium.
Partially Blocked Column Frit Back-flush the column. If the problem persists, replace the frit or the column.
Injection Solvent Effect If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Prepare the sample in the mobile phase.
Co-elution with an Impurity If the split is not consistent across different conditions, it might be due to a co-eluting impurity. Modify the mobile phase composition or gradient to improve resolution.

Experimental Protocols

HILIC-MS/MS Method for the Analysis of this compound

This protocol is based on a validated method for the closely related compound, 3-oxopentanoic acid, and adapted for the analysis of this compound in biological samples.[16][17]

1. Sample Preparation

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing 0.1% formic acid and an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile/water (90:10, v/v) with 0.1% formic acid.

2. Chromatographic Conditions

  • Column: ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Negative Ion Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [To be determined for this compound, likely M-H]

  • Product Ion(s) (m/z): [To be determined by infusion and fragmentation studies]

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape Problem start->peak_shape tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting splitting Splitting peak_shape->splitting Splitting tailing_causes Potential Causes: - Secondary Interactions - Metal Chelation - pH Issues - Contamination tailing->tailing_causes tailing_solutions Solutions: - Use end-capped column - Add mobile phase modifier - Adjust pH - Clean/replace column tailing_causes->tailing_solutions end_node Peak Shape Improved tailing_solutions->end_node fronting_causes Potential Causes: - Column Overload - Sample Solvent Mismatch fronting->fronting_causes fronting_solutions Solutions: - Reduce sample concentration - Change sample solvent fronting_causes->fronting_solutions fronting_solutions->end_node splitting_causes Potential Causes: - Tautomerism - Blocked Frit - Injection Solvent Effect splitting->splitting_causes splitting_solutions Solutions: - Increase temperature - Adjust pH - Back-flush column - Match sample solvent splitting_causes->splitting_solutions splitting_solutions->end_node

Caption: Troubleshooting workflow for poor peak shape.

ChromatographySelection analyte This compound (Polar, Acidic, Keto-acid) rp Reversed-Phase (RP) analyte->rp Often Challenging hilic HILIC analyte->hilic Recommended mmc Mixed-Mode (MMC) analyte->mmc Recommended rp_issues Issues: - Poor retention - Peak tailing rp->rp_issues hilic_advantages Advantages: - Good retention for polar compounds - MS-friendly mobile phases hilic->hilic_advantages mmc_advantages Advantages: - Multiple interaction modes - Good for complex samples mmc->mmc_advantages

Caption: Chromatographic mode selection guide.

References

Technical Support Center: Efficient Extraction of (4S)-4,5-dihydroxy-2-oxopentanoic acid from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the efficiency of (4S)-4,5-dihydroxy-2-oxopentanoic acid extraction from tissues. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting a small, polar molecule like this compound from tissue samples?

A1: The primary challenges stem from the molecule's hydrophilic nature. Key difficulties include:

  • Low recovery: The compound may have a high affinity for the aqueous phase of the tissue homogenate, making it difficult to partition into organic solvents during liquid-liquid extraction (LLE).

  • Matrix effects: Tissues are complex matrices containing numerous endogenous compounds that can interfere with both the extraction process and downstream analysis, such as mass spectrometry.

  • Analyte stability: The dihydroxy and keto functionalities may be susceptible to degradation depending on the pH, temperature, and enzymatic activity in the tissue homogenate.

  • Co-extraction of interfering substances: The polarity of the target molecule can lead to the simultaneous extraction of other polar compounds, such as sugars and other organic acids, which can complicate analysis.

Q2: Which extraction method is generally recommended for a polar organic acid like this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed, and the optimal choice depends on factors like sample volume, required purity, and available resources.

  • SPE often provides cleaner extracts and higher, more consistent recoveries, especially for polar analytes. It is also more amenable to automation. For this compound, an anion exchange or a mixed-mode SPE cartridge would be a suitable starting point.

  • LLE is a cost-effective and flexible method.[1] However, it can be more labor-intensive, prone to emulsion formation, and may result in lower recoveries for highly polar compounds.

For achieving high purity and recovery, SPE is often the preferred method for this type of analyte.

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: To minimize degradation, it is crucial to control enzymatic activity and chemical stability. This can be achieved by:

  • Immediate processing or flash-freezing: Process fresh tissue immediately after collection or flash-freeze it in liquid nitrogen and store at -80°C to halt enzymatic processes.

  • Homogenization in cold solvent: Homogenize the tissue in a pre-chilled solvent, preferably one containing an acid to denature enzymes.

  • pH control: Maintain an acidic pH during extraction to enhance the stability of the carboxylic acid group and improve its partitioning into organic solvents.

  • Use of oximation reagents: To stabilize the keto group, oximation can be performed during sample preparation.[2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Question Possible Cause Troubleshooting Steps
Why is my recovery of the target analyte consistently low? Incomplete tissue homogenization. Ensure the tissue is thoroughly homogenized to release the analyte. Consider using bead beating or cryogenic grinding for tough tissues.
Suboptimal pH during extraction. For LLE, acidify the sample to at least 2 pH units below the pKa of the analyte to ensure it is in its neutral form for better partitioning into the organic solvent.[3]
Inappropriate solvent selection for LLE. Use a more polar organic solvent that is immiscible with water, such as ethyl acetate or a mixture of isopropanol and chloroform. Multiple extractions (3-4 times) with fresh solvent will improve recovery.
Incorrect SPE sorbent or elution solvent. For SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., anion exchange). Optimize the elution solvent to be strong enough to displace the analyte from the sorbent. This may involve adjusting the pH or using a solvent with a higher organic content.
Analyte loss during solvent evaporation. If a solvent evaporation step is used, avoid excessive heat and a strong nitrogen stream, which can lead to the loss of volatile compounds.
Issue 2: High Variability in Results
Question Possible Cause Troubleshooting Steps
Why do I see significant variation in analyte recovery between samples? Inconsistent sample handling. Standardize the time between tissue collection and extraction, as well as storage conditions.
Variable tissue-to-solvent ratios. Precisely weigh the tissue and measure the solvent volume for each sample to ensure consistency.
Inconsistent mixing during LLE. Standardize the mixing time and intensity for LLE to ensure equilibrium is reached consistently.
SPE cartridge overloading or drying out. Ensure the amount of sample loaded onto the SPE cartridge does not exceed its capacity. Do not let the sorbent bed dry out between conditioning, loading, and washing steps.[4]
Issue 3: Contaminated Extract
Question Possible Cause Troubleshooting Steps
My final extract contains many interfering peaks. How can I improve its purity? Co-extraction of other polar molecules. In LLE, perform a back-extraction. After extracting the analyte into the organic phase, wash the organic phase with an aqueous buffer at a pH where the analyte remains in the organic phase, while more polar impurities partition back into the aqueous phase.
Insufficient washing during SPE. Optimize the wash step in your SPE protocol. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the target analyte. This may involve adjusting the solvent strength or pH.[4]
Lipid interference. If the tissue is rich in lipids, consider a preliminary lipid removal step, such as a liquid-liquid partitioning with a nonpolar solvent like hexane before the main extraction.
Formation of emulsions in LLE. Emulsions trap impurities. To break them, add salt (salting out), centrifuge the sample, or filter the mixture through a glass wool plug.[5]

Quantitative Data Presentation

The following table summarizes a comparison of typical recovery rates and processing times for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for small polar organic acids from biological matrices. Note that these are generalized values and will vary depending on the specific tissue and protocol.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Average Recovery >75% (often 85-110%)50-80% (can be lower for highly polar analytes)[1]
Reproducibility (CV%) < 10%< 15%
Processing Time per Sample 15-30 minutes30-60 minutes
Solvent Consumption LowerHigher
Amenability to Automation HighLow

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol is a general starting point and should be optimized for your specific tissue and analytical method. An anion exchange SPE cartridge is recommended.

Materials:

  • Tissue sample (e.g., 100 mg)

  • Homogenization buffer (e.g., 1 mL of 0.1 M formic acid in water)

  • Internal standard solution

  • Anion exchange SPE cartridge (e.g., 100 mg, 1 mL)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 2% formic acid in methanol)

  • Nitrogen evaporator

  • Reconstitution solvent for final analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen tissue sample.

    • Add 1 mL of cold homogenization buffer and the internal standard.

    • Homogenize the tissue thoroughly on ice using a bead beater or other homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the anion exchange cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent to remove neutral and weakly bound impurities.

  • Elution:

    • Elute the this compound with 1 mL of the elution solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the final analysis solvent (e.g., 100 µL).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general framework for LLE. Optimization of the organic solvent is critical.

Materials:

  • Tissue sample (e.g., 100 mg)

  • Acidified water (e.g., 0.1 M HCl)

  • Internal standard solution

  • Extraction solvent (e.g., Ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • Reconstitution solvent for final analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh the frozen tissue sample.

    • Add 1 mL of acidified water and the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the supernatant in a glass tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer into a clean tube.

    • Repeat the extraction two more times with fresh ethyl acetate and pool the organic layers.

  • Drying the Organic Phase:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Dry-down and Reconstitution:

    • Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the final analysis solvent (e.g., 100 µL).

Visualizations

experimental_workflow tissue Tissue Sample homogenize Homogenization (in acidified buffer with internal standard) tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant spe_path Solid-Phase Extraction (SPE) supernatant->spe_path lle_path Liquid-Liquid Extraction (LLE) supernatant->lle_path spe_condition Condition & Equilibrate SPE Cartridge spe_path->spe_condition lle_extract Extract with Organic Solvent (3x) lle_path->lle_extract spe_load Load Supernatant spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry_down Evaporation to Dryness spe_elute->dry_down lle_separate Phase Separation (Centrifugation) lle_extract->lle_separate lle_pool Pool Organic Layers lle_separate->lle_pool lle_pool->dry_down reconstitute Reconstitution dry_down->reconstitute analysis Final Analysis (e.g., GC-MS, LC-MS) reconstitute->analysis

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_workflow start Low Analyte Recovery? check_homogenization Is Homogenization Complete? start->check_homogenization Yes improve_homogenization Action: Improve Homogenization (e.g., bead beating, sonication) check_homogenization->improve_homogenization No check_ph Is Extraction pH Optimal? check_homogenization->check_ph Yes improve_homogenization->check_ph adjust_ph Action: Adjust pH (Acidify sample) check_ph->adjust_ph No check_solvent Is LLE Solvent or SPE Sorbent/Eluent Correct? check_ph->check_solvent Yes adjust_ph->check_solvent optimize_solvent Action: Optimize Solvents/Sorbent check_solvent->optimize_solvent No check_evaporation Is Analyte Lost During Evaporation? check_solvent->check_evaporation Yes optimize_solvent->check_evaporation optimize_evaporation Action: Gentler Evaporation Conditions check_evaporation->optimize_evaporation Yes end Recovery Improved check_evaporation->end No optimize_evaporation->end

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Purification of Synthetic (4S)-4,5-dihydroxy-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic (4S)-4,5-dihydroxy-2-oxopentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges associated with the purification of this highly polar, chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's inherent physicochemical properties:

  • High Polarity: The presence of two hydroxyl groups and a carboxylic acid makes the compound highly soluble in water and other polar solvents, leading to poor retention on standard reversed-phase chromatography columns.

  • Chirality: The synthesis can result in a mixture of stereoisomers, requiring chiral separation techniques to isolate the desired (4S) enantiomer.

  • Instability: Dihydroxy acids can be susceptible to degradation, particularly under harsh pH or temperature conditions. The presence of a keto group can also lead to side reactions.

  • Hygroscopicity: The polar nature of the molecule can make it prone to absorbing atmospheric moisture, which can complicate handling and accurate quantification.

  • Crystallization Difficulties: The high polarity and potential for strong interactions with residual solvents can make crystallization challenging.

Q2: What are the common impurities I should expect in my crude synthetic mixture?

A2: Common impurities can include:

  • Unreacted starting materials.

  • Side-products from the synthesis, such as products of self-condensation or elimination reactions.

  • Epimers and diastereomers if the synthesis is not perfectly stereoselective.

  • Residual solvents from the reaction and work-up steps.

  • Degradation products.

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: Due to its high polarity, conventional reversed-phase HPLC with C18 columns may not be effective. The following techniques are generally more successful for highly polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which allows for the retention and separation of highly polar analytes.

  • Ion-Exchange Chromatography (IEX): Exploiting the acidic nature of the carboxylic acid group, anion-exchange chromatography can be a powerful tool for purification.

  • Reversed-Phase Chromatography with Polar-Embedded or Polar-Endcapped Columns: These columns are designed to provide better retention for polar compounds compared to standard C18 columns.

  • Chiral Chromatography: If stereoisomeric impurities are present, a chiral stationary phase will be necessary to resolve the enantiomers.

Q4: I am struggling to crystallize my purified product. What can I do?

A4: Crystallization of highly polar, hydrophilic compounds can be difficult. Here are some troubleshooting tips:

  • Solvent System: Experiment with various solvent/anti-solvent systems. A common approach is to dissolve the compound in a small amount of a polar solvent (e.g., water, methanol) and slowly add a less polar anti-solvent (e.g., acetone, acetonitrile, isopropanol) until turbidity is observed, then allow it to slowly cool.

  • Seeding: Introducing a small seed crystal of the desired compound can initiate crystallization.

  • Temperature Control: Slow cooling is generally preferred to allow for the formation of well-ordered crystals.

  • Purity: Ensure your compound is highly pure, as impurities can significantly inhibit crystallization.

  • Agitation: Gentle agitation can sometimes promote nucleation, but vigorous stirring can lead to the formation of small, impure crystals.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or No Retention in Reversed-Phase HPLC
Symptom Possible Cause Suggested Solution
Peak elutes at or near the void volume.The compound is too polar for the stationary phase.Switch to a more appropriate chromatographic technique such as HILIC or ion-exchange chromatography. Alternatively, use a reversed-phase column with a polar-embedded or polar-endcapped stationary phase.
Tailing peak.Secondary interactions with the silica backbone of the stationary phase.Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.
Broad peak.Slow kinetics of interaction with the stationary phase or on-column degradation.Optimize the flow rate and temperature. Ensure the mobile phase pH is compatible with the compound's stability.
Issue 2: Low Recovery After Purification
Symptom Possible Cause Suggested Solution
Low yield after chromatography.Irreversible adsorption to the stationary phase.Ensure the column is properly conditioned and that the mobile phase is appropriate for eluting your compound. For ion-exchange chromatography, a salt gradient or pH change may be necessary for elution.
Degradation of the compound during purification.Work at lower temperatures and use buffered mobile phases to maintain a stable pH. Avoid prolonged exposure to harsh conditions.
Low yield after crystallization.The compound is highly soluble in the chosen solvent system.Experiment with different anti-solvents to reduce the solubility of the compound. Ensure the final volume of the anti-solvent is sufficient to induce precipitation.
Formation of an oil instead of a solid.Try using a different solvent system or a slower rate of anti-solvent addition and cooling. Seeding may also be beneficial.
Issue 3: Co-elution of Impurities
Symptom Possible Cause Suggested Solution
Impurity peak overlaps with the product peak.The chromatographic method lacks sufficient resolution.Optimize the mobile phase composition, gradient, and flow rate. If using HILIC, adjusting the water content in the mobile phase can significantly impact selectivity.
The impurity is structurally very similar to the product (e.g., a stereoisomer).If the co-eluting impurity is a stereoisomer, a chiral separation method is required.

Experimental Protocols

Protocol 1: General HILIC Purification Method
  • Column: A HILIC column with an amide or diol stationary phase is a good starting point.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and gradually increase the percentage of Mobile Phase B to elute the polar compound.

  • Flow Rate: Typically 0.5-1.0 mL/min for an analytical scale column.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Post-Purification: Fractions containing the pure product can be pooled and the solvent removed under reduced pressure. A lyophilization step may be necessary to remove residual water.

Protocol 2: Anion-Exchange Chromatography
  • Column: A weak anion-exchange (WAX) or strong anion-exchange (SAX) column.

  • Mobile Phase A: Low ionic strength buffer at a pH above the pKa of the carboxylic acid (e.g., 10 mM Ammonium Bicarbonate, pH 8).

  • Mobile Phase B: High ionic strength buffer (e.g., 1 M Ammonium Bicarbonate, pH 8).

  • Gradient: After loading the sample in Mobile Phase A, apply a gradient of increasing Mobile Phase B to elute the bound compound.

  • Detection: UV or MS.

  • Desalting: The collected fractions will contain a high concentration of salt, which will likely need to be removed in a subsequent step (e.g., by reversed-phase C18 solid-phase extraction if the compound has sufficient retention, or by dialysis/size-exclusion chromatography for larger molecules, though less applicable here).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis_isolation Analysis & Isolation crude_product Crude Synthetic Product chromatography Chromatography (HILIC or IEX) crude_product->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Analysis (HPLC, NMR) fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal Fractions >95% pure crystallization Crystallization solvent_removal->crystallization final_product Pure (4S)-4,5-dihydroxy- 2-oxopentanoic acid crystallization->final_product

Caption: A typical experimental workflow for the purification and isolation of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity check_degradation Check for Degradation (LC-MS) low_yield->check_degradation Yes check_crystallization Optimize Crystallization (Solvents, Temp) low_yield->check_crystallization Yes optimize_chroma Optimize Chromatography (Gradient, Column) poor_purity->optimize_chroma Yes chiral_sep Consider Chiral Separation poor_purity->chiral_sep If stereoisomers end Problem Resolved check_degradation->end optimize_chroma->end check_crystallization->end chiral_sep->end

Caption: A logical troubleshooting guide for common purification challenges.

Technical Support Center: (4S)-4,5-dihydroxy-2-oxopentanoic acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (4S)-4,5-dihydroxy-2-oxopentanoic acid (DHPG) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the degradation of your DHPG standards.

Q1: I am seeing a decrease in the peak area of my DHPG standard in my HPLC analysis over a short period. What could be the cause?

A1: A rapid decrease in the peak area of your DHPG standard is likely due to degradation. Several factors could be contributing to this instability. Consider the following possibilities:

  • Improper Storage: Are the standards stored at the recommended temperature? Alpha-keto acids can be sensitive to temperature fluctuations.

  • pH of the Solution: The stability of α-keto acids can be pH-dependent.[1] If your standard is dissolved in a buffer, ensure the pH is optimal for stability. Extreme pH values, both acidic and basic, can catalyze degradation.

  • Solvent Purity: Impurities in the solvent can initiate or accelerate degradation. Always use high-purity, HPLC-grade solvents.

  • Exposure to Light: Some organic molecules are susceptible to photodegradation. Storing standards in amber vials or in the dark is a recommended practice.[2]

  • Repeated Freeze-Thaw Cycles: If you are using a frozen stock solution, repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot the standard into single-use vials.

Q2: My DHPG standard solution has turned slightly yellow. Is this an indication of degradation?

A2: A change in the color of your standard solution, such as turning yellow, can be a visual indicator of degradation. This may be due to the formation of degradation products that absorb light in the visible region. It is highly recommended to prepare a fresh standard solution and re-evaluate your storage and handling procedures.

Q3: I suspect my DHPG standard is degrading. How can I confirm this and identify the degradation products?

A3: To confirm degradation and identify the products, a stability-indicating HPLC method is essential. This type of method is capable of separating the intact drug from its degradation products.[2] A forced degradation study can be performed to intentionally degrade the standard under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[3] These stressed samples can then be analyzed by HPLC-MS to identify the mass of the degradation products and propose their structures.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of DHPG, a dihydroxy α-keto acid, several degradation pathways are plausible:

  • Decarboxylation: Alpha-keto acids are known to undergo decarboxylation, especially when heated, which would result in the loss of CO2 and the formation of a smaller aldehyde.[4][5]

  • Oxidation: The hydroxyl groups and the α-keto acid moiety are susceptible to oxidation, which can lead to the formation of various smaller carboxylic acids or other oxidized species.[6][7]

  • Hydrolysis: The α-carbonyl group can catalyze the hydrolysis of adjacent bonds, particularly under harsh pH conditions.[8]

  • Dehydration: The presence of multiple hydroxyl groups could lead to dehydration reactions, especially at elevated temperatures.

The following diagram illustrates a potential degradation pathway for DHPG.

Degradation Pathway of DHPG DHPG (4S)-4,5-dihydroxy- 2-oxopentanoic acid Decarboxylation Decarboxylation (Heat, pH) DHPG->Decarboxylation Oxidation Oxidation (e.g., H2O2) DHPG->Oxidation Hydrolysis Hydrolysis (Acid/Base) DHPG->Hydrolysis Degradation_Products Various Smaller Aldehydes and Carboxylic Acids Decarboxylation->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Potential Degradation Pathways for DHPG.

Frequently Asked Questions (FAQs)

Q5: What are the ideal storage conditions for solid this compound standards?

A5: For long-term stability, solid DHPG standards should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C or lower. Storing the solid in a desiccator within the freezer can provide additional protection against moisture.

Q6: What is the best way to prepare and store stock solutions of DHPG?

A6: It is recommended to prepare a concentrated stock solution in a high-purity solvent in which DHPG is stable. The choice of solvent will depend on your analytical method. For aqueous solutions, using a buffer at a mildly acidic pH (e.g., pH 3-5) may improve stability. Stock solutions should be stored in amber, tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.

Q7: How frequently should I prepare fresh working standards?

A7: The frequency of preparing fresh working standards depends on their stability in your specific diluent and at your working concentration. It is recommended to perform a short-term stability study by analyzing the working standard at different time points (e.g., 0, 4, 8, 12, 24 hours) after preparation to determine how long it remains stable under your experimental conditions. Ideally, fresh working standards should be prepared daily.

Q8: Can I use a vortex mixer to dissolve my DHPG standard?

A8: While gentle vortexing to aid dissolution is generally acceptable, vigorous or prolonged vortexing can introduce energy and potentially accelerate degradation, especially for sensitive compounds. Sonication in a chilled bath for a short period is often a better alternative for dissolving solids that are difficult to solubilize.

Quantitative Data on Stability

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)
0.1 M HCl246015.2
0.1 M NaOH246025.8
3% H₂O₂242518.5
Heat (Dry)48808.3
Photostability (ICH Q1B)24255.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Standard

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your DHPG standard and to generate potential degradation products.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with a UV or MS detector

Procedure:

  • Prepare a stock solution of DHPG at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a mild buffer).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Place a solid sample of DHPG in an oven at 80°C for a specified time (e.g., 48 hours). Also, subject a solution of the standard to the same conditions.

  • Photolytic Degradation: Expose a solid sample and a solution of DHPG to light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep an aliquot of the stock solution protected from light at a low temperature (e.g., 4°C) to serve as an undecomposed control.

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate DHPG from its potential degradation products. Method optimization will be required.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS detection for identification.

The following workflow illustrates the process of troubleshooting DHPG standard degradation.

Troubleshooting Workflow for DHPG Degradation start Start: Unexpected Analytical Results check_standard_prep Review Standard Preparation Protocol start->check_standard_prep check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_instrument Check HPLC System Performance start->check_instrument degradation_suspected Degradation Suspected check_standard_prep->degradation_suspected check_storage->degradation_suspected check_instrument->degradation_suspected perform_forced_degradation Perform Forced Degradation Study degradation_suspected->perform_forced_degradation Yes reanalyze Re-analyze Samples with Fresh Standard degradation_suspected->reanalyze No develop_si_method Develop/Optimize Stability-Indicating HPLC Method perform_forced_degradation->develop_si_method identify_degradants Identify Degradation Products (HPLC-MS) develop_si_method->identify_degradants modify_protocol Modify Handling/ Storage Protocol identify_degradants->modify_protocol modify_protocol->reanalyze end End: Reliable Analytical Results reanalyze->end

References

refining enzymatic reaction conditions for (4S)-4,5-dihydroxy-2-oxopentanoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of (4S)-4,5-dihydroxy-2-oxopentanoic acid.

Experimental Workflow Overview

The enzymatic production of this compound is typically a two-step process. The first step involves the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG) catalyzed by gluconate dehydratase (GAD). The second step is the stereoselective reduction of KDG to the desired this compound, catalyzed by a ketoreductase (KRED) with the concomitant regeneration of the NAD(P)H cofactor.

Enzymatic_Synthesis_Workflow D-Gluconate D-Gluconate KDG 2-keto-3-deoxy-D-gluconate D-Gluconate->KDG Gluconate Dehydratase (GAD) -H2O Product (4S)-4,5-dihydroxy- 2-oxopentanoic acid KDG->Product Ketoreductase (KRED) NAD(P)H -> NAD(P)+ Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_Regen->Product NAD(P)+ -> NAD(P)H Troubleshooting_KRED_Step cluster_low_yield Low Yield cluster_poor_selectivity Poor Stereoselectivity Inactive_KRED Inactive KRED Suboptimal_Conditions Suboptimal pH/Temp Cofactor_Issue Cofactor Limitation Product_Inhibition Product/Substrate Inhibition Wrong_Enzyme Incorrect Enzyme Choice Racemization Product Racemization Side_Reactions Side Reactions Start Problem in KRED Step Start->Inactive_KRED Start->Suboptimal_Conditions Start->Cofactor_Issue Start->Product_Inhibition Start->Wrong_Enzyme Start->Racemization Start->Side_Reactions HPLC_Analysis Sample Reaction Aliquot HPLC HPLC System C18 Column Isocratic Mobile Phase (Aqueous Acid) UV/RI Detector Sample->HPLC Chromatogram Chromatogram (Peak Integration) HPLC->Chromatogram Quantification Quantification (Yield, Conversion) Chromatogram->Quantification

Validation & Comparative

Confirming the Identity of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Biological Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of small molecule metabolites in biological matrices is a critical aspect of modern research and drug development. (4S)-4,5-dihydroxy-2-oxopentanoic acid, a keto acid, presents unique analytical challenges due to its polar nature and potential instability. This guide provides a comprehensive comparison of the two primary analytical platforms for its detection—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data for related alpha-keto acids to inform methodological selection.

Executive Summary

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of keto acids, each with distinct advantages and disadvantages.

  • GC-MS typically requires derivatization to increase the volatility and thermal stability of the analyte. The most common approach involves a two-step process of oximation followed by silylation. While robust and providing excellent chromatographic separation, this method can be time-consuming and susceptible to incomplete derivatization.

  • LC-MS/MS offers the advantage of analyzing compounds in their native or near-native state, often with simpler sample preparation. Derivatization is still frequently employed to enhance ionization efficiency and chromatographic retention. LC-MS/MS generally provides higher sensitivity and specificity, particularly with the use of tandem mass spectrometry.

The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.

Comparative Performance Data

While specific quantitative validation data for this compound is not extensively available in the literature, the following tables summarize typical performance characteristics for the analysis of structurally similar alpha-keto acids using both GC-MS and LC-MS/MS methodologies. This data provides a benchmark for expected performance.

Table 1: Comparison of GC-MS and LC-MS/MS Performance for Alpha-Keto Acid Analysis (Illustrative Data)

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Limit of Detection (LOD) 1 - 10 µM0.01 - 0.5 µM[1][2]
Limit of Quantification (LOQ) 5 - 25 µM0.05 - 1 µM
Linearity (r²) > 0.99> 0.997[1][2]
Recovery 85 - 110%90 - 110%[1][2]
Intra-day Precision (%CV) < 10%< 5%[1][2]
Inter-day Precision (%CV) < 15%< 10%
Sample Preparation Time Longer (derivatization required)Shorter
Specificity HighVery High (with MS/MS)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of keto acids in biological samples using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Urinary Organic Acids

This protocol is adapted from established methods for urinary organic acid profiling and involves oximation followed by silylation.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
  • Adjust the pH to <2 with HCl.
  • Extract the organic acids with two portions of 3 mL ethyl acetate.
  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

2. Derivatization:

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes. This step converts the keto group to an oxime, preventing enolization.
  • Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Injection: 1 µL splitless injection at 250°C.
  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

Protocol 2: LC-MS/MS Analysis of Plasma Keto Acids

This protocol utilizes derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to improve sensitivity and chromatographic retention.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.
  • Precipitate proteins by adding 400 µL of cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of 10 mg/mL PFBHA in water/methanol (50:50, v/v).
  • Incubate at 60°C for 60 minutes.

3. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
  • Mass Spectrometer: Operate in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized analyte and internal standard.

Visualizations

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Oxime Oximation (Methoxyamine HCl) Dry->Oxime Silyl Silylation (BSTFA) Oxime->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Processing GCMS->Data LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Dry Evaporate to Dryness Precipitate->Dry Deriv Derivatization (e.g., PFBHA) Dry->Deriv LCMSMS LC-MS/MS Analysis Deriv->LCMSMS Data Data Processing LCMSMS->Data Metabolic_Pathway L-Arabinose L-Arabinose Intermediate_1 L-Arabinono- γ-lactone L-Arabinose->Intermediate_1 Oxidation Intermediate_2 L-Arabinonate Intermediate_1->Intermediate_2 Hydrolysis Target_Compound (4S)-4,5-dihydroxy- 2-oxopentanoic acid Intermediate_2->Target_Compound Dehydration Downstream_Metabolite α-Ketoglutarate Target_Compound->Downstream_Metabolite Further Metabolism (Hypothesized)

References

(4S)-4,5-dihydroxy-2-oxopentanoic acid compared to other vitamin C degradation products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prominent degradation products of Vitamin C (ascorbic acid), focusing on their chemical properties and biological activities. While the specific compound (4S)-4,5-dihydroxy-2-oxopentanoic acid is not extensively documented in scientific literature as a major Vitamin C catabolite, this guide will focus on the well-established degradation products: Dehydroascorbic acid (DHA), 2,3-Diketogulonic acid (DKG), L-Threonic acid, and Oxalic acid. We will delve into their effects on cellular processes, supported by available experimental data and methodologies.

Introduction to Vitamin C Degradation

Vitamin C is an essential nutrient that undergoes degradation upon exposure to factors like heat, light, oxygen, and alkaline conditions. This process leads to the formation of several bioactive and, in some cases, potentially detrimental compounds. Understanding the distinct biological effects of these degradation products is crucial for research in nutrition, toxicology, and drug development.

Chemical Properties of Major Vitamin C Degradation Products

A summary of the key chemical features of the primary degradation products of ascorbic acid is presented below.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
Dehydroascorbic acid (DHA) C₆H₆O₆174.11The first major oxidized form of ascorbic acid. It is readily transported into cells via glucose transporters (GLUTs).[1]
2,3-Diketogulonic acid (DKG) C₆H₈O₇192.12Formed by the irreversible hydrolysis of DHA.[2][3] It is an important intermediate in the further degradation of Vitamin C.[4]
L-Threonic acid C₄H₈O₅136.10A metabolite of ascorbic acid.[5][6]
Oxalic acid C₂H₂O₄90.03An end-product of Vitamin C metabolism that can form insoluble calcium oxalate crystals.[7][8]

Comparative Biological Activities

The degradation products of Vitamin C exhibit a range of biological effects, from having similar activity to ascorbic acid to inducing cytotoxicity.

Cytotoxicity

Direct comparative studies on the cytotoxicity of all major Vitamin C degradation products are limited. However, individual studies provide insights into their potential toxic effects.

CompoundCell Line(s)Observed EffectIC₅₀ Value
Dehydroascorbic acid (DHA) Neuroblastoma (SK-N-SH)Less cytotoxic than ascorbic acid.[9]Not reported in comparative studies.
Dehydroascorbic acid (DHA) Various cancer cell linesCan induce cell death.[10][11]Varies depending on the cell line.
Oxalic acid Human proximal tubule (HPT) cellsCytotoxic due to the formation of calcium oxalate monohydrate crystals, leading to membrane damage and cell death.[12]Not typically measured in the same manner as soluble compounds due to its mechanism of toxicity.
2,3-Diketogulonic acid (DKG) Sarcoma 180Showed antitumor potency.[13]Not reported.
L-Threonic acid -Generally considered non-toxic and is a natural metabolite.[14][15]Not applicable.
Genotoxicity

Information on the comparative genotoxicity of Vitamin C degradation products is sparse. High concentrations of ascorbic acid itself have been shown to have genotoxic effects in vitro by impairing spindle function during mitosis.[16][17] Oxalic acid's toxicity is primarily due to crystal formation and not direct DNA damage. The genotoxicity of DHA and DKG is not well-characterized in comparative studies.

Impact on Cellular Signaling Pathways

Vitamin C degradation products can modulate various cellular signaling pathways, with Dehydroascorbic acid being the most studied in this regard.

Dehydroascorbic Acid (DHA) and the NF-κB Pathway

DHA has been identified as a direct inhibitor of IκBα kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[1][18] This pathway is crucial in regulating immune responses, inflammation, and cell survival. By inhibiting IKKβ, DHA can suppress the activation of NF-κB.[19][20][21]

Caption: DHA-mediated inhibition of the NF-κB pathway.

Advanced Glycation End-Products (AGEs) Formation

Vitamin C degradation products, particularly dicarbonyl compounds derived from DHA and DKG, are known to participate in the Maillard reaction, a non-enzymatic glycation process that leads to the formation of Advanced Glycation End-products (AGEs).[4][22] AGEs are implicated in various age-related diseases and diabetic complications.

AGE_Formation VitC Vitamin C DHA Dehydroascorbic Acid (DHA) VitC->DHA Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Hydrolysis Dicarbonyls Reactive Dicarbonyls (e.g., 3-deoxythreosone, xylosone) DHA->Dicarbonyls Degradation DKG->Dicarbonyls Degradation Schiff Schiff Base Dicarbonyls->Schiff Maillard Reaction Protein Protein (with free amino groups) Protein->Schiff Amadori Amadori Product Schiff->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Further Reactions Pathologies Cellular Dysfunction & Pathologies AGEs->Pathologies

Caption: Formation of AGEs from Vitamin C degradation.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of the biological activities of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of the Vitamin C degradation products (e.g., DHA, DKG, L-Threonic acid, Oxalic acid) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Note: Ascorbic acid and other reducing agents can interfere with the MTT assay by non-enzymatically reducing MTT.[24][25] Appropriate controls are necessary.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[26]

Protocol Outline:

  • Cell Treatment: Expose cells to the test compounds for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, allowing the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software. Parameters such as tail length, percentage of DNA in the tail, and tail moment are measured.

Vitamin C Degradation Pathway Overview

The degradation of Vitamin C is a multi-step process involving both reversible and irreversible reactions.

VitaminC_Degradation Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Reversible Oxidation DKG 2,3-Diketogulonic Acid (DKG) DHA->DKG Irreversible Hydrolysis Threonic_Acid L-Threonic Acid DKG->Threonic_Acid Degradation Oxalic_Acid Oxalic Acid DKG->Oxalic_Acid Degradation Other Other Products (Xylosone, Erythrulose, etc.) DKG->Other Degradation

Caption: Simplified pathway of Vitamin C degradation.

Conclusion

The degradation of Vitamin C yields a variety of compounds with distinct and significant biological activities. Dehydroascorbic acid, while sharing some properties with its parent molecule, also exhibits unique effects on cellular signaling, such as the inhibition of the NF-κB pathway. Further degradation to 2,3-diketogulonic acid and subsequently to other products like L-threonic acid and oxalic acid introduces molecules with varied impacts, from being a benign metabolite to a cytotoxic agent. A comprehensive understanding of these degradation products is vital for accurately interpreting research on Vitamin C and for the development of stable and effective therapeutic agents. Further comparative studies employing standardized experimental protocols are warranted to fully elucidate the relative biological impacts of these compounds.

References

reproducibility and robustness of (4S)-4,5-dihydroxy-2-oxopentanoic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Reproducibility and Robustness of (4S)-4,5-dihydroxy-2-oxopentanoic acid Assays

For researchers, scientists, and drug development professionals engaged in studies involving this compound, the selection of a reliable analytical method is paramount. This guide provides a comparative overview of potential assay methodologies, focusing on their reproducibility and robustness. While direct comparative studies for this specific analyte are limited, this document synthesizes available data for related compounds and methodologies to offer valuable insights.

Introduction to this compound

This compound, also known as 4-hydroxy-2-oxovalerate, is a keto acid involved in various metabolic pathways. Its accurate quantification is crucial for understanding its biological role and for the development of therapeutics targeting these pathways. The primary analytical challenges lie in the compound's polarity, potential instability, and the need for stereospecific detection.

Comparative Analysis of Assay Methodologies

The primary methods for the quantification of small organic acids such as this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays. A less specific, but high-throughput alternative, is the colorimetric assay.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of these assay types, extrapolated from validated methods for similar keto acids. It is important to note that these values are indicative and actual performance will depend on the specific matrix and instrumentation.

ParameterLC-MS/MS (for similar keto acids)Enzymatic Assay (projected)Colorimetric Assay (for general ketones)
Linearity (r²) ≥ 0.99[1][2]Typically high> 0.998[3]
Limit of Quantification (LOQ) 10 - 156 ng/mL[1][4][5]Dependent on enzyme kinetics50 - 2000 mg/L[3]
Intra-day Precision (%CV) < 15%[1]< 10%< 9%[6]
Inter-day Precision (%CV) < 15%[1]< 15%Not reported
Accuracy/Recovery (%) 85 - 115%[1][4][5]90 - 110%85.7 - 103.0%[7]
Specificity High (mass-based)Potentially high (enzyme-dependent)Low (class-specific)
Throughput ModerateHighHigh

Experimental Protocols

Detailed experimental protocols are essential for ensuring the reproducibility of any assay. Below are generalized protocols for the discussed methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for the quantification of small molecules in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is typically used.[4][5]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Enzymatic Assay

Enzymatic assays can offer high specificity, particularly for a specific stereoisomer. The assay for this compound would likely be based on the activity of 4-hydroxy-2-oxovalerate aldolase.

Principle:

The enzyme 4-hydroxy-2-oxovalerate aldolase catalyzes the cleavage of this compound into pyruvate and acetaldehyde.[8] The production of pyruvate can be coupled to a second enzymatic reaction that results in a measurable change in absorbance or fluorescence. For example, lactate dehydrogenase can be used to convert pyruvate to lactate, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer containing the coupling enzyme (e.g., lactate dehydrogenase), NADH, and the sample.

  • Initiation: Initiate the reaction by adding 4-hydroxy-2-oxovalerate aldolase.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Quantification: The rate of NADH consumption is proportional to the concentration of this compound in the sample. A standard curve is used for quantification.

Colorimetric Assay

Colorimetric assays are generally simple and high-throughput but may lack specificity. A common method for detecting ketones involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Protocol Outline:

  • Sample Preparation: Mix the sample supernatant with a solution of 0.2 M 2,4-DNPH in phosphoric acid.[3]

  • Incubation: Incubate the mixture for a short period (e.g., 2 minutes) at room temperature to allow for the derivatization reaction to occur.[3]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.[3]

  • Quantification: The absorbance is proportional to the concentration of ketones in the sample, determined against a standard curve.

Visualizations

Signaling Pathway and Enzymatic Reaction

The following diagram illustrates the enzymatic cleavage of this compound by 4-hydroxy-2-oxovalerate aldolase.

Enzymatic_Reaction Enzymatic Cleavage of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Reactant This compound Enzyme 4-hydroxy-2-oxovalerate aldolase Reactant->Enzyme Product1 Pyruvate Enzyme->Product1 Product2 Acetaldehyde Enzyme->Product2

Caption: Enzymatic cleavage of the target analyte.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the major steps in a typical LC-MS/MS workflow for the quantification of this compound.

LCMS_Workflow LC-MS/MS Experimental Workflow Start Sample Collection Prep Protein Precipitation & Internal Standard Spiking Start->Prep Centrifuge Centrifugation Prep->Centrifuge Evap Supernatant Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition (MRM) Inject->Data Analysis Data Analysis & Quantification Data->Analysis

Caption: A typical LC-MS/MS workflow.

Conclusion

The choice of an appropriate assay for this compound depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for applications requiring high sensitivity, specificity, and accurate quantification in complex biological matrices. Its robustness and reproducibility are well-documented for similar keto acids.

  • Enzymatic assays , if a suitable kit is developed and validated, could offer a high-throughput and stereospecific alternative, which is particularly useful for mechanistic studies.

  • Colorimetric assays are best suited for high-throughput screening applications where high specificity is not a primary concern and relative quantification is sufficient.

For all methods, rigorous validation is essential to ensure the generation of reliable and reproducible data. This includes the assessment of linearity, limits of detection and quantification, precision, accuracy, and matrix effects. By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate assay for their specific needs.

References

Unveiling the Structure of (4S)-4,5-dihydroxy-2-oxopentanoic acid: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug development and metabolomics, the precise structural confirmation of small molecules is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural elucidation of (4S)-4,5-dihydroxy-2-oxopentanoic acid, a key chiral intermediate. Through detailed experimental protocols, comparative data, and workflow visualizations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions on analytical strategies.

High-resolution mass spectrometry stands out for its exceptional mass accuracy and sensitivity, enabling the confident determination of elemental composition from minute sample quantities. When coupled with tandem mass spectrometry (MS/MS), HRMS provides valuable structural insights through the analysis of fragmentation patterns. However, for a complete structural narrative, including the definitive assignment of stereochemistry, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

At a Glance: HRMS vs. NMR for Structural Confirmation

The following table summarizes the key performance metrics of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of this compound. The data presented is representative for this class of small, polar molecules and is based on established principles and data from structurally similar compounds.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition, Molecular WeightAtomic Connectivity, 3D Structure, Stereochemistry
Mass Accuracy < 2 ppmNot Applicable
Resolution > 60,000 FWHMNot Applicable
Key Data Output Accurate m/z, Fragmentation SpectrumChemical Shifts (δ), Coupling Constants (J)
Sensitivity Picomole to Femtomole rangeNanomole to Micromole range
Sample Requirement Micrograms or lessMilligrams
Stereochemical Info Limited (some differentiation with IM-MS)Definitive (via J-coupling and NOE)
Analysis Time Minutes per sampleMinutes to hours per sample

Deciphering the Data: A Deeper Look

High-Resolution Mass Spectrometry (HRMS):

HRMS excels in providing the exact mass of the parent ion, which is crucial for determining the elemental formula. For this compound (C₅H₈O₅), the expected monoisotopic mass is 148.0372 Da. An HRMS instrument would be expected to measure this mass with an error of less than 2 parts per million (ppm).

Tandem MS (MS/MS) of the deprotonated molecule ([M-H]⁻ at m/z 147.0299) would likely reveal characteristic fragmentation patterns, including neutral losses of water (H₂O) and carbon dioxide (CO₂), which are common for polyhydroxy carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is ideal for analyzing polar molecules like this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Perform serial dilutions to a final concentration of 1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B, gradually increasing the proportion of mobile phase A to elute the compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Instrument: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Full Scan (MS1): Mass range of m/z 50-500 with a resolution of 70,000.

  • Tandem MS (MS/MS): Data-dependent acquisition targeting the [M-H]⁻ ion (m/z 147.03) with collision-induced dissociation (CID) at varying collision energies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • Instrument: A 500 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for confirming stereochemistry.

Visualizing the Workflow and Logic

To fully confirm the structure of this compound, a multi-step analytical approach is required. The following diagrams illustrate the experimental workflow and the logical process of integrating data from HRMS and NMR.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample Analyte Sample LC_HRMS LC-HRMS Analysis Sample->LC_HRMS NMR NMR Spectroscopy Sample->NMR HRMS_Data Accurate Mass & MS/MS Spectra LC_HRMS->HRMS_Data NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data Final_Structure Confirmed Structure: (4S)-4,5-dihydroxy- 2-oxopentanoic acid HRMS_Data->Final_Structure NMR_Data->Final_Structure

Caption: Experimental workflow for structural confirmation.

logical_relationship cluster_hrms HRMS Data cluster_nmr NMR Data AccurateMass Accurate Mass (m/z 147.0299 for [M-H]⁻) ElementalComp Elemental Composition (C₅H₈O₅) AccurateMass->ElementalComp Calculates Final_Structure Final Confirmed Structure ElementalComp->Final_Structure Confirms Formula MSMS MS/MS Fragmentation (Loss of H₂O, CO₂) Connectivity_Hint Partial Connectivity MSMS->Connectivity_Hint Suggests Connectivity_Hint->Final_Structure Supports OneD_NMR ¹H and ¹³C Spectra (Chemical Shifts) Full_Connectivity Complete Carbon Skeleton OneD_NMR->Full_Connectivity TwoD_NMR COSY, HSQC, HMBC (Connectivity) TwoD_NMR->Full_Connectivity Defines Stereochem_NMR NOESY / J-Coupling (3D Structure) Stereochemistry Absolute Stereochemistry (4S) Stereochem_NMR->Stereochemistry Determines Full_Connectivity->Final_Structure Establishes Stereochemistry->Final_Structure Assigns

Caption: Logical flow for integrating HRMS and NMR data.

Conclusion

The structural confirmation of this compound is most robustly achieved through the synergistic use of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. HRMS provides a rapid and highly sensitive method to determine the elemental composition and gain initial structural clues. NMR, while requiring more sample and analysis time, delivers the unambiguous atomic connectivity and critical stereochemical information that HRMS alone cannot provide. For researchers in drug development and related fields, understanding the strengths and limitations of each technique is essential for designing effective analytical strategies to confidently characterize novel chemical entities.

Stereoisomer Showdown: Unpacking the Biological Activities of (4S)-4,5-dihydroxy-2-oxopentanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the stereospecific world of bacterial communication and immune modulation reveals that the spatial arrangement of atoms in 4,5-dihydroxy-2-oxopentanoic acid analogs dictates their biological impact. This guide provides a comparative analysis of the biological activities of (4S)-4,5-dihydroxy-2,3-pentanedione ((S)-DPD), a close structural analog of (4S)-4,5-dihydroxy-2-oxopentanoic acid, and its stereoisomers, supported by experimental data and detailed protocols.

Comparative Biological Activity: A Tale of Two Stereoisomers

While direct comparative studies on the biological activity of the stereoisomers of 4,5-dihydroxy-2-oxopentanoic acid are not extensively available in the current literature, compelling evidence from its close analog, 4,5-dihydroxy-2,3-pentanedione (DPD), sheds light on the significance of stereoisomerism. A recent study investigated the potential of (S)-DPD and its enantiomer, (R)-4,5-dihydroxy-2,3-pentanedione ((R)-DPD or ent-DPD), as vaccine adjuvants. Adjuvants are substances that enhance the immune response to a vaccine. This research provides a quantitative comparison of the immunomodulatory effects of these two stereoisomers.

The study found that microparticulate formulations of both (S)-DPD and its enantiomer, ent-DPD, were immunogenic and demonstrated adjuvant efficacy when combined with a gonorrhea vaccine.[4][5] This indicates that both stereoisomers are capable of stimulating an immune response. However, the study also explored other synthetic analogs of (S)-DPD, some of which showed no adjuvant effect, underscoring the subtle structural requirements for this biological activity.[4][5]

Quantitative Data Summary
CompoundFormulationBiological ActivityOutcomeReference
(S)-4,5-dihydroxy-2,3-pentanedione ((S)-DPD)MicroparticulateVaccine AdjuvantImmunogenic and showed adjuvant efficacy with a microparticulate gonorrhea vaccine.[4][5]
(R)-4,5-dihydroxy-2,3-pentanedione (ent-DPD)MicroparticulateVaccine AdjuvantImmunogenic and showed adjuvant efficacy with a microparticulate gonorrhea vaccine.[4][5]
n-butyl-DPDMicroparticulateVaccine AdjuvantImmunogenic and showed adjuvant efficacy with a microparticulate gonorrhea vaccine.[4][5]
isobutyl-DPDMicroparticulateVaccine AdjuvantImmunogenic and showed adjuvant efficacy with a microparticulate gonorrhea vaccine.[4][5]
n-hexyl-DPDMicroparticulateVaccine AdjuvantDid not show any adjuvant effect.[4][5]
phenyl-DPDMicroparticulateVaccine AdjuvantDid not show any adjuvant effect.[4][5]

Experimental Protocols

The following is a generalized methodology for assessing the adjuvant potential of DPD analogs, based on the principles of immunology and vaccine research.

In Vitro Immunogenicity and Adjuvant Efficacy Assay

Objective: To determine the ability of DPD stereoisomers to enhance the immune response to a specific antigen in vitro.

Cell Culture:

  • Dendritic cells (DCs), key antigen-presenting cells of the immune system, are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Treatment:

  • DCs are seeded in 96-well plates.

  • The cells are treated with:

    • Vaccine antigen alone (control).

    • Microparticulate formulations of the DPD stereoisomers ((S)-DPD or ent-DPD) alone.

    • A combination of the vaccine antigen and the microparticulate DPD stereoisomers.

  • The cells are incubated for a specified period (e.g., 24-48 hours) to allow for antigen uptake and presentation.

Analysis of DC Activation:

  • Cytokine Production: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and immunomodulatory cytokines (e.g., IL-10) in the cell culture supernatants are measured using ELISA (Enzyme-Linked Immunosorbent Assay). An increase in pro-inflammatory cytokines indicates an enhanced immune response.

  • Co-stimulatory Molecule Expression: The expression of co-stimulatory molecules (e.g., CD80, CD86) on the surface of DCs is analyzed by flow cytometry. Upregulation of these molecules is a hallmark of DC activation and is essential for T-cell activation.

T-Cell Proliferation Assay:

  • T-cells are isolated from a compatible donor and co-cultured with the treated DCs.

  • T-cell proliferation is measured using methods such as the BrdU incorporation assay or CFSE dilution assay. Increased T-cell proliferation in the presence of the DPD stereoisomers indicates an adjuvant effect.

Signaling Pathways and Experimental Workflows

The precise signaling pathway by which DPD stereoisomers exert their adjuvant effect is an active area of research. However, it is hypothesized to involve the activation of innate immune receptors on dendritic cells, leading to downstream signaling cascades that result in cytokine production and enhanced antigen presentation.

Below are diagrams illustrating the general workflow of an adjuvant activity assay and a simplified representation of a potential signaling pathway.

Adjuvant_Activity_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis DC_culture Dendritic Cell Culture Co_culture Co-culture of DCs with Antigen and DPD DC_culture->Co_culture Antigen_prep Antigen Preparation Antigen_prep->Co_culture DPD_prep DPD Stereoisomer Microparticle Formulation DPD_prep->Co_culture Cytokine_analysis Cytokine Measurement (ELISA) Co_culture->Cytokine_analysis Flow_cytometry Co-stimulatory Molecule Analysis (Flow Cytometry) Co_culture->Flow_cytometry T_cell_assay T-cell Proliferation Assay Co_culture->T_cell_assay DPD_Adjuvant_Signaling_Pathway DPD (S)-DPD or (R)-DPD Receptor Innate Immune Receptor (e.g., TLR, NLR) DPD->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Gene_Expression Nuclear Translocation & Gene Expression Signaling_Cascade->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines Co_stimulatory Co-stimulatory Molecules (CD80, CD86) Gene_Expression->Co_stimulatory Immune_Response Enhanced Antigen Presentation & T-cell Activation Cytokines->Immune_Response Co_stimulatory->Immune_Response

References

Independent Replication of Studies Involving (4S)-4,5-dihydroxy-2-oxopentanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4S)-4,5-dihydroxy-2-oxopentanoic acid, a dihydroxy-keto acid, belongs to a class of molecules with significant potential in modulating key biological processes. Due to the limited specific data on this compound, this guide will draw comparisons with two well-studied, structurally related molecules: (S)-4,5-dihydroxy-2,3-pentanedione (DPD) , a key molecule in bacterial quorum sensing, and general 2-oxo acids , which are known to influence cellular signaling pathways such as the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.

Comparative Data Summary

The following table summarizes the known biological activities and potential applications of compounds structurally related to this compound. This data can serve as a benchmark for researchers investigating the novel compound.

Compound ClassExample CompoundKnown Biological ActivityPotential ApplicationsKey References
Dihydroxy-keto acids (S)-4,5-dihydroxy-2,3-pentanedione (DPD)Autoinducer-2 (AI-2) in bacterial quorum sensing, modulating group behaviors like biofilm formation and virulence factor production.Development of novel antimicrobial agents that disrupt bacterial communication.[1]
2-oxo acids Dimethyl-2-ketoglutarate (DMKG)Precursor to α-ketoglutarate, an important metabolic intermediate. DMKG can stabilize HIF-1α by inhibiting prolyl-4-hydroxylase PHD2.Investigation of the PHD2-HIF-1α pathway in tumor biology and other hypoxia-related conditions.
Dihydroxybenzoic acids 2,4-dihydroxybenzoic acidExhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.Development of new antimicrobial agents.[2]

Experimental Protocols

Researchers aiming to replicate or initiate studies on this compound can adapt the following generalized protocols based on established methods for similar compounds.

Synthesis of this compound

A versatile strategy for synthesizing dihydroxy-keto acids can be adapted from methods used for DPD and other 2-oxo acids.[1][3][4]

Objective: To synthesize this compound from a suitable chiral precursor.

Materials:

  • A suitable protected chiral starting material (e.g., a derivative of (S)-glyceraldehyde).

  • Reagents for carbon chain extension (e.g., a pyruvate equivalent).

  • Solvents (e.g., Dichloromethane, Methanol).

  • Catalysts (e.g., an aldolase for enzymatic synthesis or chemical catalysts for traditional organic synthesis).[3]

  • Reagents for deprotection (e.g., mild acid or base).

  • Purification materials (e.g., silica gel for chromatography, resins).

Procedure (General Outline):

  • Aldol Addition: A stereoselective aldol reaction between a protected (S)-chiral C3 aldehyde and a pyruvate enolate equivalent can be employed to form the C-C bond and establish the stereochemistry at C4.[3]

  • Oxidation: The resulting intermediate can be selectively oxidized to the 2-oxo acid.

  • Deprotection: Removal of the protecting groups from the hydroxyl functions under mild conditions to yield the final product.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Biological Activity Assay: Quorum Sensing Inhibition

Based on the activity of the related molecule DPD, a key experiment would be to assess the effect of this compound on bacterial quorum sensing.

Objective: To determine if this compound can modulate quorum sensing in a reporter bacterial strain.

Materials:

  • This compound (test compound).

  • DPD (positive control).

  • Growth medium (e.g., Luria-Bertani broth).

  • Luminometer for measuring bioluminescence.

Procedure:

  • Culture Preparation: Grow the reporter strain overnight in the appropriate medium.

  • Assay Setup: Dilute the overnight culture into fresh medium. Aliquot the diluted culture into a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound, DPD (positive control), and a vehicle control to the wells.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain.

  • Measurement: Measure the bioluminescence and optical density (OD600) of the cultures at regular intervals.

  • Data Analysis: Normalize the bioluminescence readings to the cell density (OD600). Compare the effects of the test compound to the controls to determine its ability to induce or inhibit quorum sensing.

Biological Activity Assay: HIF-1α Stabilization

Given that other 2-oxo acids can influence the HIF-1α pathway, it is pertinent to investigate if this compound has a similar effect.

Objective: To determine if this compound can stabilize HIF-1α in a cell-based assay.

Materials:

  • Human cancer cell line (e.g., HeLa or HEK293).

  • Cell culture medium and supplements.

  • This compound (test compound).

  • DMOG or CoCl₂ (positive controls for inducing HIF-1α).

  • Reagents for Western blotting (antibodies against HIF-1α and a loading control like β-actin).

  • Reagents for qRT-PCR (primers for HIF-1α target genes like VEGF or GLUT1).

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Treatment: Treat the cells with varying concentrations of this compound, positive controls, and a vehicle control for a specified time (e.g., 4-24 hours).

  • Protein Extraction and Western Blotting: Lyse the cells and extract total protein. Perform Western blotting to detect the levels of HIF-1α protein.

  • RNA Extraction and qRT-PCR: Extract total RNA from the treated cells and perform qRT-PCR to measure the expression of HIF-1α target genes.

  • Data Analysis: Quantify the protein bands and gene expression levels relative to the controls to determine if the test compound stabilizes HIF-1α and induces its downstream targets.

Visualizations of Signaling Pathways and Workflows

Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

The HIF-1α signaling pathway is a master regulator of the cellular response to low oxygen levels (hypoxia).[5][6][7][8] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent degradation by the proteasome. In hypoxia, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription. These genes are involved in processes such as angiogenesis, glucose metabolism, and cell survival.

HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Binding O2 O₂ O2->PHD VHL->HIF1a_normoxia Ubiquitination Ub Ubiquitin Ub->VHL HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription

Caption: HIF-1α signaling under normoxic and hypoxic conditions.

Bacterial Quorum Sensing Signaling Pathway (Gram-Negative Example)

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density.[9][10][11][12][13] In many Gram-negative bacteria, this process is mediated by acyl-homoserine lactone (AHL) autoinducers. A LuxI-type synthase produces AHLs, which diffuse out of the cells. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-type transcriptional regulator. This activated complex then binds to specific DNA sequences, leading to the expression of target genes that control collective behaviors.

Quorum Sensing Pathway cluster_low_density Low Cell Density cluster_high_density High Cell Density LuxI_low LuxI Synthase AHL_low AHL Autoinducer LuxI_low->AHL_low Synthesis Extracellular Space Extracellular Space AHL_low->Extracellular Space Diffusion LuxR_low LuxR Regulator Target_Genes_low Target Genes (Inactive) LuxR_low->Target_Genes_low No Activation AHL_high AHL Autoinducer Extracellular Space->AHL_high Accumulation & Re-entry LuxI_high LuxI Synthase LuxI_high->AHL_high Synthesis AHL_high->Extracellular Space Diffusion LuxR_high LuxR Regulator AHL_high->LuxR_high Binding AHL_LuxR_complex AHL-LuxR Complex Target_Genes_high Target Genes (Active) (e.g., Biofilm, Virulence) AHL_LuxR_complex->Target_Genes_high Activation

Caption: A typical Gram-negative bacterial quorum sensing circuit.

Experimental Workflow for Synthesis and Bioactivity Screening

The following workflow outlines the general steps for the synthesis and subsequent biological evaluation of this compound.

Experimental Workflow Start Start: Hypothesis Generation Synthesis Chemical or Enzymatic Synthesis of this compound Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioactivity_Screening Biological Activity Screening Purification->Bioactivity_Screening QS_Assay Quorum Sensing Assay (e.g., V. harveyi) Bioactivity_Screening->QS_Assay Test 1 HIF_Assay HIF-1α Stabilization Assay (e.g., Western Blot, qRT-PCR) Bioactivity_Screening->HIF_Assay Test 2 Other_Assays Other Relevant Assays (e.g., Cytotoxicity, Enzyme Inhibition) Bioactivity_Screening->Other_Assays Test n Data_Analysis Data Analysis and Comparison with Controls QS_Assay->Data_Analysis HIF_Assay->Data_Analysis Other_Assays->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: Workflow for synthesis and bioactivity screening.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.